(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[(1R)-1-(4-fluorophenyl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOPJIYWTHRKKU-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587802 | |
| Record name | 1-[(1R)-1-(4-Fluorophenyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862270-48-2 | |
| Record name | 1-[(1R)-1-(4-Fluorophenyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Versatility of Fluorophenyl Piperazine Derivatives: A Guide to Mechanism, Application, and Evaluation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique physicochemical properties, including a six-membered ring with two opposing nitrogen atoms, provide structural rigidity, hydrogen bond donor/acceptor capabilities, and a large polar surface area, which often translate to favorable aqueous solubility and oral bioavailability.[3] When combined with a fluorophenyl moiety, the resulting derivatives exhibit a remarkable spectrum of biological activities, engaging a wide array of molecular targets.[4] This guide provides an in-depth exploration of the biological activities of fluorophenyl piperazine derivatives, focusing on their applications in central nervous system (CNS) disorders and oncology. We will dissect their mechanisms of action, explore structure-activity relationships (SAR), and provide detailed, field-proven protocols for their synthesis and biological evaluation.
The Fluorophenyl Piperazine Scaffold: A Cornerstone of Modern Drug Discovery
The introduction of a fluorine atom onto the phenyl ring of a piperazine derivative profoundly influences its biological profile. Fluorine's high electronegativity and small size can alter the molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[5] These modifications have been instrumental in the development of potent and selective agents.[4][6]
The general structure allows for substitution at the ortho-, meta-, or para- position of the phenyl ring and further derivatization at the second nitrogen (N4) of the piperazine core, creating a vast chemical space for optimization.
Caption: General structure of a 1-(fluorophenyl)piperazine derivative.
Central Nervous System (CNS) Activity: Modulating Neurotransmission
Fluorophenyl piperazine derivatives are most renowned for their profound effects on the CNS, primarily through the modulation of monoaminergic pathways.[1] Many piperazine-containing drugs exhibit activity at dopamine and serotonin receptors, making them crucial tools for treating psychiatric disorders.[1][7]
Mechanism of Action: A Multi-Target Approach
The therapeutic efficacy of these compounds in conditions like schizophrenia, depression, and anxiety stems from their complex pharmacology, often involving simultaneous interaction with multiple receptor subtypes.[1][8]
-
Antipsychotic Activity: Atypical antipsychotics like Cariprazine act as D2/D3 receptor partial agonists with a preference for the D3 subtype.[8] Others, like BMS 181100, show low affinity for D2 receptors but are potent ligands for sigma binding sites, suggesting an indirect modulation of dopaminergic activity.[9] This multi-receptor profile is thought to contribute to efficacy against both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects.[9]
-
Antidepressant and Anxiolytic Activity: Compounds like Vortioxetine are classic examples of multi-modal agents.[1][8] They act as serotonin (5-HT) transporter (SERT) inhibitors while also functioning as 5-HT1A receptor agonists and 5-HT3/5-HT7 receptor antagonists.[8] This combination is believed to produce a more rapid and robust antidepressant effect than SERT inhibition alone.[8] The anxiolytic properties of drugs like Buspirone are also linked to their activity as 5-HT1A receptor agonists.[1] Some derivatives show antidepressant-like effects by increasing levels of brain-derived neurotrophic factor (BDNF) alongside modulating monoaminergic pathways.[10]
Caption: Modulation of Synaptic Receptors by Fluorophenyl Piperazine Derivatives.
Key CNS-Active Drugs and Candidates
The fluorophenyl piperazine scaffold is present in several FDA-approved drugs, highlighting its clinical significance.
| Drug Name | Primary Target(s) | Therapeutic Use |
| Cariprazine | D2/D3 partial agonist | Antipsychotic[8] |
| Vortioxetine | SERT inhibitor, 5-HT receptor modulator | Antidepressant[1][8] |
| Flibanserin | 5-HT1A agonist, 5-HT2A antagonist | Female Hypoactive Sexual Desire Disorder[8] |
| BMS 181100 | Sigma site ligand | Potential Atypical Antipsychotic[9] |
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol provides a self-validating system to determine the affinity of a novel fluorophenyl piperazine derivative for a specific CNS receptor, such as the serotonin 5-HT1A receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound at the human 5-HT1A receptor.
Causality: This assay quantifies the direct interaction between the test compound and the receptor. By competing with a known high-affinity radioligand, we can accurately measure the compound's binding affinity. The choice of cell line (e.g., HEK293) stably expressing only the target receptor ensures specificity and eliminates confounding interactions with other receptors.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT1A receptor.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 min at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh Tris-HCl buffer and determine protein concentration using a Bradford or BCA assay. Store aliquots at -80°C.
-
-
Binding Assay:
-
Prepare serial dilutions of the test fluorophenyl piperazine derivative (e.g., from 100 µM to 0.1 nM) in assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand (e.g., [3H]8-OH-DPAT, a 5-HT1A agonist) at a final concentration near its Kd value (e.g., 0.5 nM).
-
Add 50 µL of the test compound dilutions.
-
For "total binding" wells, add 50 µL of assay buffer instead of the test compound.
-
For "non-specific binding" wells, add 50 µL of a high concentration of a known non-radiolabeled ligand (e.g., 10 µM serotonin) to saturate the receptors.
-
Initiate the binding reaction by adding 50 µL of the prepared cell membrane suspension (e.g., 10-20 µg protein per well).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature (or 37°C) for 60 minutes to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filter mat and place each filter disc into a scintillation vial.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Anticancer Activity: A New Frontier
While CNS applications are well-established, the potential of fluorophenyl piperazine derivatives as anticancer agents is a rapidly emerging field.[11] Their structural versatility allows for interaction with various molecular targets implicated in cancer pathogenesis.[4][6]
Mechanisms of Action in Oncology
The anticancer effects of these derivatives are diverse and target key cellular processes.
-
Enzyme Inhibition: Many derivatives function as enzyme inhibitors.[6] For instance, Infigratinib is a potent inhibitor of the fibroblast growth factor receptor (FGFR) kinase, approved for treating cholangiocarcinoma with abnormal FGFR activity.[8] Others have been investigated as inhibitors of kinases involved in cell proliferation and survival pathways.[6]
-
Induction of Apoptosis: Some compounds exert their cytotoxic effects by inducing programmed cell death. Quinoxalinyl–piperazine derivatives have been shown to inhibit the anti-apoptotic Bcl-2 protein and act as G2/M-specific cell cycle inhibitors.[11]
-
Targeting Tumor Microenvironment: Radiolabeled piperazine-based FAP (Fibroblast Activation Protein) inhibitors are being developed as PET imaging probes to target cancer-associated fibroblasts within the tumor microenvironment.[12]
Caption: A logical workflow for screening fluorophenyl piperazine derivatives for anticancer activity.
Cytotoxicity Data
The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines.
| Compound Class | Cancer Cell Line | Activity (IC50 or % Growth) | Reference |
| Vindoline-Piperazine Conjugate (23) | Breast (MDA-MB-468) | GI50 = 1.00 µM | [13] |
| Vindoline-Piperazine Conjugate (25) | Non-Small Cell Lung (HOP-92) | GI50 = 1.35 µM | [13] |
| Quinoxalinyl-Piperazine Derivative | Breast, Skin, Pancreas, Cervix | Dose-dependent inhibition | [11] |
| Purine Nucleobase Analog (22) | Hepatocellular Carcinoma | Potent anticancer activity | [14] |
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a robust method for determining the cytotoxic effects of a compound on cancer cells in vitro.[15]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound on a specific cancer cell line (e.g., MCF-7 breast cancer cells).
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability and, by extension, cytotoxicity.
Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing MCF-7 cells using trypsin.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in complete culture medium (e.g., DMEM with 10% FBS) to a density of 5,000-10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X concentrated stock of serial dilutions of the test compound in culture medium.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the corresponding compound dilutions to the wells. Include "vehicle control" wells (containing the same concentration of solvent, e.g., DMSO, as the compound wells) and "blank" wells (containing medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well (including controls).
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
After incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.
-
Plot the percentage of viability against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
Concluding Remarks and Future Directions
The fluorophenyl piperazine scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have yielded critical therapies for debilitating CNS disorders and show immense promise in the challenging field of oncology. The versatility of this core structure, allowing for fine-tuning of electronic and steric properties, ensures its continued relevance.[3]
Future research will likely focus on developing derivatives with even greater target selectivity to minimize off-target effects, exploring novel therapeutic areas, and designing multi-target agents for complex diseases. The combination of rational design, high-throughput screening, and a deep understanding of the underlying biology will undoubtedly lead to the discovery of new and improved fluorophenyl piperazine-based therapeutics.
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A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). Journal of Emerging Technologies and Innovative Research. [Link]
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Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Cureus. [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). NATURALISTA CAMPANO. [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
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New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. (2019). Neurobiology of Disease. [Link]
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Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. (2021). Behavioural Brain Research. [Link]
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Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (2021). Molecules. [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. [Link]
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[Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. (2000). Ceska a Slovenska farmacie. [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology. [Link]
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Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. TFMPP, trifluoromethylphenylpiperazine. (2020). ResearchGate. [Link]
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Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (2016). Journal of Medicinal Chemistry. [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). International Journal of Molecular Sciences. [Link]
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SAR studies of piperazine derivatives as antidepressant compounds. (2021). ResearchGate. [Link]
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Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. (1992). Journal of Medicinal Chemistry. [Link]
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DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2015). Revue Roumaine de Chimie. [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed. [Link]
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Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. (2022). PolyU Institutional Research Archive. [Link]
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Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2017). Inventi Rapid: Med Chem. [Link]
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Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021). Archiv der Pharmazie. [Link]
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Piperazine containing derivatives as anticancer agents. (2024). ResearchGate. [Link]
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Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. (2023). Bioorganic & Medicinal Chemistry. [Link]
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The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. (2023). bioRxiv. [Link]
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Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (2022). RSC Advances. [Link]
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Introduction: The Ubiquitous and Indispensable Piperazine Scaffold
An In-Depth Technical Guide to the Role of the Piperazine Scaffold in Medicinal Chemistry
In the landscape of modern medicinal chemistry, few heterocyclic structures have demonstrated the versatility and broad utility of the piperazine ring. This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged scaffold".[1] Its prevalence in a vast number of FDA-approved drugs is a testament to its remarkable ability to impart favorable physicochemical and pharmacokinetic properties to a molecule, as well as to serve as a versatile synthetic handle for the construction of diverse molecular architectures.[2][3] Many notable drugs, such as the anticancer agent imatinib (Gleevec), the antipsychotic aripiprazole, and the antibiotic ciprofloxacin, feature this core structure.[4]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical exploration of the piperazine scaffold. As a Senior Application Scientist, my aim is to move beyond a mere recitation of facts and to provide a narrative grounded in the principles of medicinal chemistry, explaining the causality behind its widespread use and providing actionable insights for its application in drug discovery and development. We will delve into its fundamental properties, synthetic methodologies, its role in modulating drug-like properties, and its application in various therapeutic areas, supported by detailed protocols and mechanistic diagrams.
Chapter 1: Fundamental Physicochemical and Structural Properties of the Piperazine Scaffold
The utility of the piperazine scaffold is deeply rooted in its unique structural and physicochemical characteristics. The six-membered ring typically adopts a chair conformation, which provides a three-dimensional structure that can be strategically utilized for optimal interactions with biological targets.[4] The two nitrogen atoms are the key to its functionality, influencing its basicity, solubility, and synthetic accessibility.
One of the most critical properties of piperazine is its basicity. As a diprotic base, it possesses two pKa values, which are crucial for its behavior in physiological environments and for the formation of various salts.[4] This dual-nitrogen architecture allows for fine-tuning of a molecule's protonation state and charge distribution, which in turn affects its absorption, membrane permeability, and overall pharmacokinetic profile.[1] The ability to form salts with different counter-ions is a powerful tool for optimizing a drug's solubility, stability, and bioavailability.[4]
| Property | Value | Source(s) |
| pKa1 | 5.35 | [4][5] |
| pKa2 | 9.73 | [4][5] |
| Melting Point (anhydrous) | 106 - 108 °C | [5] |
| Solubility in water | Freely soluble | [4] |
| Octanol/Water Partition Coefficient (logP) | -0.821 | [6] |
| Critical Pressure (Pc) | 5800 ± 200.00 kPa | [7] |
| Critical Temperature (Tc) | 661.00 ± 2.00 K | [6] |
Table 1: Key Physicochemical Properties of Piperazine.
Chapter 2: The Piperazine Moiety as a Master Modulator of Pharmacokinetic Properties
The incorporation of a piperazine ring into a drug candidate is often a deliberate strategy to enhance its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.[2] The two nitrogen atoms can serve as hydrogen bond donors and acceptors, which can increase water solubility and improve interactions with biological receptors.[8] This often translates to improved oral bioavailability.[2]
The metabolic fate of piperazine-containing drugs is also a key consideration. The piperazine ring can be a site of metabolism, primarily through N-demethylation when one of the nitrogens is substituted with a methyl group.[9] Understanding these metabolic pathways is crucial for designing compounds with appropriate half-lives and minimizing the formation of active or toxic metabolites. The versatility of the piperazine scaffold allows medicinal chemists to strategically place substituents to either block or promote metabolism at specific sites, thereby fine-tuning the drug's pharmacokinetic properties.[3]
| Drug | Therapeutic Class | Key Pharmacokinetic Parameters | Source(s) |
| Imatinib | Anticancer | Bioavailability: 98%; Protein binding: ~95%; Metabolism: Primarily via CYP3A4 to an active N-desmethyl derivative. | [9] |
| Aripiprazole | Antipsychotic | Bioavailability: 87% (oral); Metabolism: Extensive, primarily by CYP3A4 and CYP2D6. | [2] |
| Vortioxetine | Antidepressant | Bioavailability: 75%; Metabolism: Extensively metabolized, primarily by CYP2D6. | [2] |
| Ciprofloxacin | Antibiotic | Bioavailability: ~70% (oral); Metabolism: Partially metabolized to four metabolites with less activity. | [4] |
Table 2: Pharmacokinetic Data of Selected Piperazine-Containing Drugs.
Chapter 3: Synthetic Strategies for Crafting Piperazine Derivatives
The synthetic accessibility of the piperazine scaffold is a major reason for its widespread use.[2] The two nitrogen atoms provide convenient handles for introducing a wide variety of substituents, allowing for extensive exploration of the chemical space around the core structure.[1] Modern synthetic methods have further expanded the possibilities, enabling not only N-functionalization but also the more challenging C-H functionalization.
N-Functionalization: The Power of Cross-Coupling
The synthesis of N-arylpiperazines is a common and crucial transformation in the development of many CNS-active drugs.[10] While traditional methods involving nucleophilic substitution are still used, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become the gold standard due to their broad substrate scope and milder reaction conditions.[1]
This protocol provides a general procedure for the palladium-catalyzed N-arylation of piperazine.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 eq)
-
Piperazine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5 eq)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and ligand (e.g., Xantphos, 0.02 mmol).
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.[10]
-
Add the piperazine (1.2 mmol) and the base (1.5 mmol).[10]
-
Add the anhydrous, deoxygenated solvent (5 mL) via syringe.[10]
-
Heat the reaction mixture at 80-110°C until the starting material is consumed, as monitored by TLC or LC-MS.[10]
-
Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.[10]
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[10]
-
Wash the filtrate with water and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpiperazine.[10]
C-H Functionalization: A New Frontier for Diversity
While N-functionalization is well-established, the direct functionalization of the C-H bonds of the piperazine ring has been a more recent and significant advancement.[8] This allows for the introduction of substituents on the carbon backbone of the scaffold, opening up new avenues for structural diversity and the fine-tuning of drug-target interactions.[8] Photoredox catalysis has emerged as a powerful tool for achieving this transformation under mild conditions.[8][11]
This protocol outlines a general procedure for the direct C-H arylation of an N-substituted piperazine using a photoredox catalyst.
Materials:
-
N-substituted piperazine (e.g., N-Boc-piperazine) (1.0 eq)
-
Aryl cyanide (e.g., 1,4-dicyanobenzene) (1.5 eq)
-
Photoredox catalyst (e.g., Ir(ppy)₃, 1-2 mol%)
-
Base (e.g., NaOAc, 2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., DMSO or DMF)
-
Visible light source (e.g., blue LED lamp)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a reaction vial, combine the N-substituted piperazine (0.5 mmol), aryl cyanide (0.75 mmol), photoredox catalyst (0.005 mmol), and base (1.0 mmol).
-
Add the anhydrous, deoxygenated solvent (5 mL).
-
Seal the vial and place it in front of a visible light source (e.g., blue LED) with stirring.
-
Irradiate the reaction mixture at room temperature for 12-24 hours, or until completion as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C-arylated piperazine.
Chapter 4: The Piperazine Scaffold in Action: Therapeutic Applications and Mechanistic Insights
The true measure of the piperazine scaffold's importance lies in its successful application across a wide range of therapeutic areas.[4][8] Its ability to interact with diverse biological targets, often with high affinity and selectivity, has made it a cornerstone of modern drug design.
Central Nervous System (CNS) Disorders: A Privileged Scaffold for a Privileged Target
The piperazine moiety is particularly prevalent in drugs targeting the CNS.[4][12] Many antipsychotic, antidepressant, and anxiolytic drugs contain a piperazine ring, which often plays a crucial role in their interaction with key neurotransmitter receptors, such as dopamine and serotonin receptors.[4][12]
Mechanism of Action of Piperazine-Containing Antipsychotics on Dopamine D2 Receptors:
Many antipsychotic drugs, particularly the "atypical" or second-generation antipsychotics, act as antagonists or partial agonists at the dopamine D2 receptor.[13] The overactivity of the mesolimbic dopamine pathway is thought to be a key contributor to the positive symptoms of schizophrenia. By blocking D2 receptors in this pathway, these drugs can alleviate these symptoms. The piperazine moiety in these drugs often serves as a key pharmacophoric element, positioning other parts of the molecule for optimal interaction with the receptor binding pocket.[14] The nitrogen atoms of the piperazine can form crucial hydrogen bonds or ionic interactions with amino acid residues in the receptor.[4]
Structure-Activity Relationship (SAR) of Piperazine-based Antipsychotics:
The affinity of piperazine derivatives for dopamine and serotonin receptors can be significantly modulated by the nature of the substituents on the piperazine ring and the aryl group attached to it. The following table provides a conceptual overview of SAR for a hypothetical series of arylpiperazine D2 receptor antagonists.
| R1 (Aryl Group) | R2 (on Piperazine) | D2 Receptor Affinity (Ki, nM) | Serotonin 5-HT2A Affinity (Ki, nM) |
| Phenyl | H | 150 | 250 |
| 2-Methoxyphenyl | H | 50 | 80 |
| 4-Chlorophenyl | H | 25 | 40 |
| Phenyl | Methyl | 120 | 200 |
| 2-Methoxyphenyl | Ethyl | 60 | 95 |
Table 3: Conceptual Structure-Activity Relationship (SAR) for Arylpiperazine D2/5-HT2A Ligands. Data is illustrative.
Oncology: The Pivotal Role of Piperazine in Imatinib (Gleevec)
Imatinib (Gleevec) revolutionized the treatment of chronic myeloid leukemia (CML) by specifically targeting the Bcr-Abl tyrosine kinase, an abnormal enzyme that drives the proliferation of cancer cells.[15][16] The piperazine moiety in imatinib is not merely a passive linker; it plays a critical role in the drug's mechanism of action.[15] The N-methylpiperazine group provides a basic center that can be protonated, enhancing the drug's solubility and bioavailability.[9] More importantly, it forms key hydrogen bonds with the kinase domain, contributing significantly to the drug's high affinity and selectivity for its target.[17]
Conclusion: The Enduring Legacy and Future of the Piperazine Scaffold
The piperazine scaffold has earned its esteemed status in medicinal chemistry through decades of successful application in drug discovery. Its unique combination of structural rigidity and flexibility, tunable physicochemical properties, and synthetic tractability makes it an invaluable tool for medicinal chemists. From modulating the complex neuropharmacology of the CNS to providing the anchor for life-saving cancer therapies, the piperazine ring has consistently proven its worth.
As our understanding of disease biology deepens and new therapeutic targets emerge, the demand for novel, highly specific, and effective small molecules will only increase. The continued development of innovative synthetic methodologies, such as C-H functionalization, will ensure that the piperazine scaffold remains at the forefront of these efforts, enabling the creation of the next generation of medicines. The enduring legacy of piperazine is a powerful reminder that sometimes, the simplest of structures can have the most profound impact on human health.
References
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Wikipedia. Piperazine. [Link]
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PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
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PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]
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PubMed. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. [Link]
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The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). [Link]
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ResearchGate. Structure-activity relationship of piperazine-linked aminopyridine 6. [Link]
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PubMed. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. [Link]
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PubMed Central. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. [Link]
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MDPI. Synthesis of Piperazines by C-H Functionalization. [Link]
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NIH. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]
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ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
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Dr.Oracle. What is the mechanism of action of Imatinib (Gleevec)?. [Link]
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The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. [Link]
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Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. [Link]
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ResearchGate. Arylpiperazine Agonists of the Serotonin 5-HT1A Receptor Preferentially Activate cAMP Signaling versus Recruitment of β-Arrestin-2. [Link]
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International Journal of Research & Review. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
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Cuestiones de Fisioterapia. Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants:. [Link]
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The Modern Drug Hunter's Guide to Fluorophenylpiperazine Compounds: A Technical Deep Dive into Therapeutic Targeting
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The fluorophenylpiperazine (FPP) scaffold represents a cornerstone in modern medicinal chemistry, particularly in the realm of neuroscience. Its remarkable versatility and privileged structure have given rise to a multitude of compounds targeting the complex web of monoaminergic neurotransmission. This in-depth technical guide provides a comprehensive exploration of the primary therapeutic targets of FPP derivatives, with a focus on serotonin and dopamine receptors, as well as monoamine transporters. We will delve into the intricate mechanisms of action, present validated experimental protocols for target engagement and functional characterization, and provide a curated repository of pharmacological data. This document is intended to serve as a practical and authoritative resource for researchers dedicated to the discovery and development of next-generation therapeutics for neurological and psychiatric disorders.
The Fluorophenylpiperazine Moiety: A Privileged Scaffold in CNS Drug Discovery
The phenylpiperazine core is a recurring motif in a vast array of centrally acting drugs. The introduction of a fluorine atom onto the phenyl ring profoundly influences the compound's pharmacokinetic and pharmacodynamic properties. The high electronegativity and small size of fluorine can enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity and selectivity. These attributes have made fluorophenylpiperazine derivatives particularly attractive for targeting G-protein coupled receptors (GPCRs) and transporters within the central nervous system (CNS).
This guide will systematically dissect the key therapeutic targets of this important chemical class, providing both the foundational knowledge and the practical methodologies required to advance research in this competitive field.
The Serotonergic System: A Primary Playground for Fluorophenylpiperazines
The serotonergic system, with its diverse array of receptor subtypes, is a principal target for FPP compounds. These agents can exhibit a range of activities, from full agonism to antagonism, often with varying degrees of selectivity.
5-HT1A Receptors: Modulating Mood and Anxiety
The 5-HT1A receptor, a Gi/o-coupled GPCR, is a well-established target for anxiolytic and antidepressant drugs.[1] Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.[2]
Fluorophenylpiperazine-based 5-HT1A agonists, such as para-fluorophenylpiperazine (pFPP), mimic the action of endogenous serotonin at this receptor, leading to a reduction in neuronal firing.[1] This is particularly relevant for the 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei, where their activation suppresses serotonin release.[2]
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing human 5-HT1A receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4.
-
Radioligand: [3H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Non-specific binding control: 10 µM 5-HT.
-
Test fluorophenylpiperazine compounds.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT1A cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh membrane preparation buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer or non-specific binding control (10 µM 5-HT).
-
25 µL of various concentrations of the test fluorophenylpiperazine compound.
-
50 µL of [3H]-8-OH-DPAT (final concentration ~0.5 nM).
-
150 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).
-
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters presoaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT2A Receptors: A Target for Atypical Antipsychotics and Psychedelics
The 5-HT2A receptor, a Gq/11-coupled GPCR, is implicated in a wide range of physiological and psychological processes, including perception, cognition, and mood. Antagonism at this receptor is a key feature of many atypical antipsychotic drugs, while agonism is associated with the effects of classic psychedelics.
Activation of 5-HT2A receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Dopamine Transporter (DAT): Regulating Synaptic Dopamine Levels
The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating dopaminergic signaling. Inhibition of DAT leads to increased synaptic dopamine levels and is the mechanism of action for stimulants like cocaine and methylphenidate. Some fluorophenylpiperazine derivatives also exhibit affinity for DAT. [3]
This protocol measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.
Materials:
-
HEK293 cells stably expressing human DAT.
-
Cell culture medium.
-
Uptake buffer: 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 1 mM ascorbic acid, 20 mM HEPES, 5.5 mM glucose, pH 7.4.
-
Radioligand: [3H]-Dopamine (specific activity ~15-30 Ci/mmol).
-
Non-specific uptake control: 10 µM nomifensine.
-
Test fluorophenylpiperazine compounds.
-
Lysis buffer: 1% SDS.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Plating:
-
Seed HEK293-hDAT cells into 96-well plates.
-
Incubate for 24-48 hours to allow for cell adherence.
-
-
Uptake Assay:
-
Wash the cells once with 200 µL of pre-warmed uptake buffer.
-
Add 100 µL of uptake buffer containing various concentrations of the test compound or non-specific uptake control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the uptake by adding 50 µL of uptake buffer containing [3H]-Dopamine (final concentration ~10 nM).
-
Incubate at 37°C for 10 minutes.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.
-
-
Quantification:
-
Lyse the cells by adding 100 µL of lysis buffer to each well.
-
Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value.
-
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of representative fluorophenylpiperazine and related arylpiperazine derivatives at key serotonergic and dopaminergic targets.
Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | Reference |
| 1-(2-Fluorophenyl)piperazine | 67.8 | - | [2] |
| 1-(3-Fluorophenyl)piperazine | - | - | - |
| 1-(4-Fluorophenyl)piperazine (pFPP) | 199 | - | [2] |
| Bromo-phenylpiperazine derivative 4 | 0.78 | - | [4] |
| Chloro-phenylpiperazine derivative 7 | 0.57 | - | [4] |
| Coumarin-piperazine derivative 58 | 1 | 17.5 | [5] |
| Coumarin-piperazine derivative 59 | 1 | 8 | [5] |
Table 2: Binding Affinities (Ki, nM) and Functional Data (IC50, nM) of Fluorophenylpiperazine Derivatives at Dopaminergic Targets
| Compound | D2 Ki | D3 Ki | DAT IC50 | Reference |
| 1-(2-Fluorophenyl)piperazine derivative 6a | >450-fold selective for D3 | 1.4 | - | [2] |
| 1-(2-Fluorophenyl)piperazine derivative 7a | - | - | - | [2] |
| Tefludazine | - | - | ~2 | [3] |
| bis(4'-fluorophenyl)amine analogue 19 | - | - | 8.5 (Ki) | [6] |
Conclusion and Future Directions
Fluorophenylpiperazine compounds remain a fertile ground for the discovery of novel CNS-acting agents. Their ability to potently and selectively modulate key monoaminergic targets provides a powerful platform for developing therapeutics with improved efficacy and reduced side-effect profiles. The experimental protocols and pharmacological data presented in this guide offer a robust framework for researchers to build upon.
Future research in this area will likely focus on:
-
Subtype Selectivity: Fine-tuning the FPP scaffold to achieve greater selectivity for specific serotonin and dopamine receptor subtypes to minimize off-target effects.
-
Functional Selectivity (Biased Agonism): Designing ligands that preferentially activate specific downstream signaling pathways of a given receptor, potentially separating therapeutic effects from adverse reactions.
-
Polypharmacology: Intentionally designing FPP derivatives that interact with multiple targets in a controlled manner to address the complex multifactorial nature of CNS disorders.
By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the fluorophenylpiperazine scaffold.
References
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The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. - ResearchGate. (n.d.). Retrieved from [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC. (2021). Retrieved from [Link]
-
Neuroleptic activity and dopamine-uptake inhibition in 1-piperazino-3-phenylindans - PubMed. (1985). Retrieved from [Link]
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Tactics for preclinical validation of receptor-binding radiotracers - PMC - PubMed Central. (2015). Retrieved from [Link]
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Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys Research. (2025). Retrieved from [Link]
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New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - Semantic Scholar. (2023). Retrieved from [Link]
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Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating - MDPI. (n.d.). Retrieved from [Link]
-
Dual probes for the dopamine transporter and sigma1 receptors: novel piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues as potential cocaine-abuse therapeutic agents - PubMed. (2007). Retrieved from [Link]
-
In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed. (2002). Retrieved from [Link]
-
EC 50 values of the piperazine designer drugs - ResearchGate. (n.d.). Retrieved from [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (2017). Retrieved from [Link]
-
Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services. (n.d.). Retrieved from [Link]
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Cherry. (2023). Retrieved from [Link]
-
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - Brieflands. (n.d.). Retrieved from [Link]
-
Dopamine receptor signaling and current and future antipsychotic drugs - PubMed Central. (2016). Retrieved from [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed. (2009). Retrieved from [Link]
-
Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder - Uniba. (2021). Retrieved from [Link]
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Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains - Biomolecules & Therapeutics. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine: Synthesis, Properties, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-1-(1-(4-fluorophenyl)ethyl)piperazine, a chiral piperazine derivative of significant interest in medicinal chemistry. Drawing from established synthetic principles and the known pharmacological profiles of structurally related compounds, this document will detail a proposed stereoselective synthesis, outline its physicochemical properties, and explore its potential as a modulator of key central nervous system targets.
Introduction: The Significance of Chiral Piperazine Scaffolds
The piperazine moiety is a cornerstone in modern drug discovery, recognized as a privileged scaffold due to its versatile physicochemical properties and its prevalence in a wide array of biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[2][3] The introduction of a chiral center, as seen in this compound, adds a critical dimension of stereoselectivity to its potential biological interactions, a factor of paramount importance in the development of targeted therapeutics.
The presence of the (R)-1-(4-fluorophenyl)ethyl group suggests a potential for specific interactions with biological targets, particularly within the central nervous system where stereochemistry often dictates receptor affinity and functional activity. This guide aims to provide a detailed technical foundation for researchers interested in the synthesis and evaluation of this and related chiral piperazine derivatives.
Stereoselective Synthesis of this compound
A logical synthetic strategy involves the reaction of commercially available (R)-1-(4-fluorophenyl)ethanamine with a suitably protected piperazine derivative, followed by deprotection. An alternative, more direct approach is the reductive amination of (R)-1-(4-fluorophenyl)ethanamine with a piperazine synthon.
Proposed Synthetic Pathway: Reductive Amination
A robust and scalable method for the synthesis of the target compound is via reductive amination, a cornerstone of C-N bond formation in pharmaceutical chemistry.[4] This method involves the reaction of a chiral amine with a ketone or aldehyde, in this case, a piperazine-derived carbonyl equivalent, in the presence of a reducing agent. A more direct route, however, would involve the reaction of the chiral amine with a bis-electrophilic piperazine precursor. A plausible synthetic scheme is outlined below, drawing inspiration from the synthesis of structurally similar compounds.[2]
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a well-reasoned proposal based on analogous syntheses and should be optimized for specific laboratory conditions.
Step 1: Synthesis of N-protected this compound
-
To a solution of (R)-1-(4-fluorophenyl)ethanamine (1.0 eq) in a suitable organic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a non-nucleophilic organic base, for example, triethylamine (2.5 eq).
-
To this mixture, add bis(2-chloroethyl)amine hydrochloride (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to proceed to completion within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected piperazine derivative.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection to Yield this compound
The choice of deprotection strategy will depend on the protecting group incorporated from the bis(2-chloroethyl)amine precursor. Assuming a common protecting group like a benzyl or tosyl group, the following procedures are suggested:
-
For a Benzyl Protecting Group: Catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol or ethanol under a hydrogen atmosphere.
-
For a Tosyl Protecting Group: Treatment with a strong acid such as hydrobromic acid in acetic acid, or reductive cleavage using sodium in liquid ammonia.
Following deprotection, a standard aqueous work-up and extraction, followed by purification via column chromatography or crystallization, will yield the final product.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this compound is not publicly available, its key physicochemical properties can be predicted and are summarized in the table below.
| Property | Value | Source |
| CAS Number | 862270-48-2 | Santa Cruz Biotechnology, Inc.[5] |
| Molecular Formula | C₁₂H₁₇FN₂ | Santa Cruz Biotechnology, Inc.[5] |
| Molecular Weight | 208.28 g/mol | Santa Cruz Biotechnology, Inc.[5] |
| Appearance (Predicted) | Colorless to pale yellow oil or low melting solid | Inferred from similar compounds |
| Solubility (Predicted) | Soluble in methanol, ethanol, DMSO, and chlorinated solvents | Inferred from similar compounds |
Spectroscopic Characterization (Predicted):
-
¹H NMR: Resonances corresponding to the aromatic protons of the fluorophenyl group, the methine proton of the chiral center, the methyl group protons, and the methylene protons of the piperazine ring are expected.
-
¹³C NMR: Signals for the aromatic carbons, the chiral methine carbon, the methyl carbon, and the piperazine ring carbons would be anticipated.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 209.15.
Inferred Pharmacological Profile and Potential Applications
The structural motifs within this compound strongly suggest its potential as a modulator of central nervous system (CNS) targets, particularly dopamine and serotonin receptors. Arylpiperazine derivatives are well-established ligands for these receptor families.[6][7][8]
Caption: Inferred pharmacological profile and potential applications.
Dopamine Receptor Interactions
Arylpiperazine derivatives frequently exhibit affinity for dopamine D2 and D3 receptors.[9] The interaction with these receptors is a key mechanism for many antipsychotic drugs. The specific stereochemistry and the 4-fluorophenyl substitution of the target molecule could confer selectivity for a particular dopamine receptor subtype, which would be a highly desirable property in drug development to minimize off-target effects.
Serotonin Receptor Interactions
The arylpiperazine scaffold is also a common feature in ligands for various serotonin (5-HT) receptor subtypes, including 5-HT1A and 5-HT2A receptors.[10] Modulation of these receptors is a validated strategy for the treatment of depression and anxiety. The (R)-enantiomer of the title compound may exhibit a unique binding profile at these receptors, potentially leading to novel therapeutic agents.
Potential Therapeutic Indications
Based on the inferred interactions with dopamine and serotonin receptors, this compound holds promise for the development of novel therapeutics for a range of neuropsychiatric disorders, including:
-
Schizophrenia and other psychotic disorders: Through modulation of dopamine D2 receptors.
-
Depression and anxiety disorders: Via interaction with serotonin receptors such as 5-HT1A.
-
Other CNS disorders: The versatile pharmacology of arylpiperazines suggests potential applications in other areas, such as neurodegenerative diseases.
Conclusion and Future Directions
This compound represents a compelling target for further investigation in the field of medicinal chemistry. This guide has outlined a plausible and robust synthetic strategy and has inferred its likely pharmacological profile based on a wealth of data from structurally related compounds.
To fully elucidate the potential of this molecule, future research should focus on:
-
Execution and Optimization of the Proposed Synthesis: A thorough investigation of the proposed synthetic route to confirm its viability and to optimize reaction conditions for yield and purity is essential.
-
Comprehensive Pharmacological Profiling: In vitro binding and functional assays against a panel of dopamine and serotonin receptors are required to determine the precise pharmacological profile of the (R)-enantiomer and to assess its selectivity.
-
In Vivo Evaluation: Should in vitro studies reveal a promising profile, in vivo studies in relevant animal models of CNS disorders would be the next logical step to assess its therapeutic potential.
The exploration of chiral piperazine derivatives like this compound continues to be a fertile ground for the discovery of novel and improved therapeutics for a range of challenging diseases.
References
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(MDPI) 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]
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(PMC) Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]
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A Technical Guide to the Synthesis of N-Arylpiperazines and Their Key Intermediates
Abstract
The N-arylpiperazine scaffold is a cornerstone of modern medicinal chemistry, integral to a vast array of pharmaceuticals targeting conditions from central nervous system disorders to oncology.[1][2] Its prevalence stems from the unique physicochemical and pharmacological properties imparted by the piperazine ring, which often serves as a critical pharmacophore engaging with biological targets.[2][3] This technical guide provides an in-depth exploration of the principal synthetic strategies for constructing N-arylpiperazines, with a focus on the underlying mechanisms, practical experimental considerations, and the synthesis of crucial intermediates. It is intended for researchers, chemists, and drug development professionals seeking to leverage this privileged scaffold in their work. We will dissect three major synthetic approaches: Palladium-catalyzed Buchwald-Hartwig amination, classic Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr), offering detailed protocols and field-proven insights to navigate the complexities of each method.
Introduction: The Privileged N-Arylpiperazine Scaffold
The piperazine heterocycle, a six-membered ring with two opposing nitrogen atoms, is a recurring motif in a multitude of approved drugs.[2][4][5] When one of these nitrogens is appended to an aromatic system, the resulting N-arylpiperazine structure gains a unique conformational rigidity and basicity that is highly favorable for molecular recognition. This structural unit is found in blockbuster drugs such as Aripiprazole (antipsychotic), Imatinib (anticancer), and Sildenafil (vasodilator). The N-arylpiperazine moiety often facilitates key interactions with receptors, such as an ionic bond between the protonated piperazine nitrogen and acidic residues (e.g., Aspartate) in the target protein.[1][2]
The synthetic challenge lies in the efficient and selective formation of the C(aryl)-N(piperazine) bond. Furthermore, as most applications require further functionalization of the second piperazine nitrogen, the synthesis of mono-protected piperazine intermediates is a critical prerequisite. This guide will illuminate the pathways to achieve these objectives with precision and control.
Core Synthetic Strategies for N-Arylation
The formation of the N-arylpiperazine linkage can be broadly categorized into three dominant methodologies, each with distinct advantages and limitations. The choice of method is often dictated by the electronic nature of the aryl partner, steric hindrance, desired scale, and cost considerations.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig cross-coupling reaction represents the modern gold standard for C-N bond formation. It offers exceptional functional group tolerance, broad substrate scope (including electron-rich and electron-poor aryl halides/triflates), and typically proceeds under milder conditions than classical methods.
Mechanism & Causality: The reaction operates via a catalytic cycle involving a Palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The piperazine coordinates to the Pd(II) center.
-
Deprotonation: A base removes a proton from the coordinated piperazine nitrogen, forming a palladium amide complex. This step is often crucial for regenerating the catalyst and driving the reaction forward. The choice of base (e.g., NaOt-Bu, Cs2CO3) is critical and depends on the pKa of the amine and the stability of the catalyst.
-
Reductive Elimination: The aryl group and the piperazine nitrogen couple and are eliminated from the palladium center, forming the desired N-arylpiperazine product and regenerating the Pd(0) catalyst.
The choice of phosphine ligand is paramount to the success of the reaction. Bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step.
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig catalytic cycle for N-arylpiperazine synthesis.
Field-Proven Protocol: Synthesis of 1-(4-methoxyphenyl)piperazine
-
Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Add 1-bromo-4-methoxybenzene (1.0 equivalent) and mono-Boc-piperazine (1.2 equivalents).
-
Solvent: Add anhydrous toluene (approx. 0.1 M concentration relative to the aryl halide).
-
Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to yield the Boc-protected product.
-
Deprotection: The Boc group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.
Ullmann Condensation
The Ullmann reaction is a classical copper-catalyzed method for forming C-N bonds.[6] While often requiring harsher conditions (higher temperatures) than palladium-catalyzed methods, it remains a cost-effective and valuable tool, particularly for large-scale syntheses and for specific substrates where palladium catalysis may be problematic.
Mechanism & Causality: The precise mechanism can vary, but it is generally accepted to involve a Cu(I) active species. The reaction typically requires an aryl halide activated with an electron-withdrawing group.
-
Coordination: The piperazine and aryl halide coordinate to the copper catalyst.
-
Nucleophilic Attack: The piperazine attacks the aryl halide in a process facilitated by the copper center.
-
Product Formation: The N-arylpiperazine is formed, and the copper catalyst is regenerated.
Modern Ullmann protocols often use ligands like 1,10-phenanthroline or diamines to stabilize the copper catalyst and allow for lower reaction temperatures.
Experimental Protocol: Synthesis of 1-(2-nitrophenyl)piperazine
-
Reactor Setup: In a round-bottom flask, combine 1-chloro-2-nitrobenzene (1.0 eq.), piperazine (2.5 eq., acting as both reactant and base), and copper(I) iodide (10 mol%).
-
Solvent: Use a high-boiling polar aprotic solvent such as DMF or DMSO.
-
Reaction: Heat the mixture to 130-150 °C for 12-24 hours. Monitor by TLC.
-
Work-up: Cool the mixture, dilute with water, and extract with ethyl acetate. The product is often basic and can be extracted into an aqueous acid layer (e.g., 1M HCl), washed with ether to remove non-basic impurities, and then liberated by basifying the aqueous layer (e.g., with NaOH) followed by extraction.
-
Purification: Purify via column chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, metal-free method for arylating piperazines. Its primary requirement is an aromatic ring that is highly electron-deficient. This is achieved by the presence of one or more strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -CF₃, positioned ortho or para to the leaving group (typically a halide).[7][8]
Mechanism & Causality: The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophilic piperazine attacks the carbon atom bearing the leaving group. This is the rate-determining step. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8] The stability of this complex is the key to the reaction's feasibility; the negative charge is delocalized onto the electron-withdrawing groups.[7]
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.
The reactivity order for the leaving group is F > Cl > Br > I, which is counterintuitive to typical nucleophilic substitution but is explained by the high electronegativity of fluorine polarizing the C-F bond, making the carbon more electrophilic and accelerating the initial nucleophilic attack.[7]
Diagram: SNAr Mechanism Workflow
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An In-depth Technical Guide to the Anticipated Bioactivity and Enantiomeric-Specific Effects of (R)- and (S)-1-(1-(4-Fluorophenyl)ethyl)piperazine
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant therapeutic agents.[1] Its unique physicochemical properties often impart favorable pharmacokinetics, including improved aqueous solubility and oral bioavailability.[2] This guide delves into the prospective bioactivity of the chiral compound, 1-(1-(4-Fluorophenyl)ethyl)piperazine, with a specific focus on the differential pharmacology anticipated for its (R)- and (S)-enantiomers. Although direct empirical data for this specific molecule is not extensively available in current literature, this document synthesizes structure-activity relationship (SAR) data from closely related analogues to build a robust hypothesis regarding its potential biological targets and therapeutic applications. We further provide a comprehensive suite of detailed, field-proven experimental protocols to rigorously evaluate these hypotheses, empowering researchers to systematically investigate the bioactivity of this and similar novel chemical entities.
Introduction: The Piperazine Moiety and the Critical Role of Chirality
The six-membered heterocycle, piperazine, is a "privileged structure" in drug discovery, meaning it is a molecular framework that is recurrently found in successful drugs targeting a range of biological entities.[3] The two nitrogen atoms at positions 1 and 4 of the ring can be independently functionalized, allowing for the precise spatial orientation of pharmacophoric groups to interact with biological targets.[2]
A critical consideration in drug design is stereochemistry. For chiral molecules like 1-(1-(4-Fluorophenyl)ethyl)piperazine, the three-dimensional arrangement of atoms can drastically alter its interaction with biological macromolecules, which are themselves chiral. It is a well-established principle that enantiomers of a drug can exhibit significantly different, and sometimes opposing, pharmacological activities.[3] Therefore, the enantioselective synthesis and individual biological evaluation of the (R)- and (S)-enantiomers are imperative in the drug discovery process.
Hypothesized Bioactivity Profile Based on Structural Analogues
Based on the extensive literature on phenylpiperazine and chiral 1-phenylethyl-piperazine derivatives, we can project a high probability of interaction with central nervous system (CNS) receptors, particularly dopamine and serotonin receptors.
Dopamine Receptor Affinity: A Potential Atypical Antipsychotic Profile
Numerous phenylpiperazine derivatives have been investigated as ligands for dopamine receptors.[4] The dopamine D4 receptor, in particular, has been a target for the development of atypical antipsychotics, which aim to treat schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[4][5] It is hypothesized that one or both enantiomers of 1-(1-(4-Fluorophenyl)ethyl)piperazine may exhibit antagonist activity at the D4 receptor.
Furthermore, studies on related compounds have demonstrated that subtle structural changes can shift activity between dopamine receptor subtypes (D2, D3, D4).[6] The presence of the chiral ethyl group on the piperazine nitrogen introduces a stereocenter that could confer selectivity for one subtype over others, a highly desirable trait in modern drug design.
Serotonin Receptor Modulation
The phenylpiperazine moiety is also a common feature in ligands for various serotonin (5-HT) receptors. For instance, some multi-target antipsychotics incorporating a piperazine ring show high affinity for both D2 and 5-HT1A/2A receptors.[7] This dual activity is often associated with improved efficacy against the negative symptoms of schizophrenia and a better side-effect profile. It is plausible that the enantiomers of our target compound could display differential affinity and functional activity (agonist, antagonist, or partial agonist) at these serotonergic receptors.
Analgesic and Anti-inflammatory Potential
Studies on chiral 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives have revealed potent analgesic activity, in some cases exceeding that of morphine.[8] Notably, this activity was found to be highly stereoselective, with the S-(+) enantiomers demonstrating significantly greater potency as narcotic agonists, while some R-(-) enantiomers exhibited narcotic antagonist activity.[8] This raises the intriguing possibility that the enantiomers of 1-(1-(4-Fluorophenyl)ethyl)piperazine could possess distinct activities within the opioid system.
Additionally, various piperazine derivatives have been shown to possess anti-inflammatory properties.[9] This is a plausible secondary activity that should be explored.
A Roadmap for Experimental Validation
To empirically determine the bioactivity of (R)- and (S)-1-(1-(4-Fluorophenyl)ethyl)piperazine, a systematic, multi-tiered screening approach is recommended. This section outlines the essential experimental protocols.
Enantioselective Synthesis
The first critical step is the synthesis of the individual enantiomers in high purity. Chiral 1-phenylethylamine is a widely used chiral auxiliary and starting material in asymmetric synthesis.[1] A potential synthetic route could involve the resolution of racemic 1-(4-fluorophenyl)ethylamine or an asymmetric synthesis, followed by alkylation of piperazine.
Caption: A potential workflow for the enantioselective synthesis of the target compounds.
Primary Screening: Receptor Binding Assays
The initial step in characterizing the bioactivity is to determine the binding affinity of each enantiomer for the hypothesized targets. Radioligand binding assays are the gold standard for this purpose.[2]
Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining ligand affinity at the D4 receptor.[4]
-
Preparation of Cell Membranes:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the final assay buffer. Determine the protein concentration using a standard method like the BCA assay.
-
-
Competitive Binding Assay:
-
Set up a 96-well plate. To each well, add:
-
50 µL of cell membrane preparation (typically 50-100 µg of protein).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-Clozapine) at a concentration close to its Kd for the D4 receptor.[4]
-
50 µL of varying concentrations of the test compound ((R)- or (S)-enantiomer) or vehicle control.
-
For determining non-specific binding, add a high concentration of a known D4 antagonist (e.g., unlabeled haloperidol).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10]
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[10]
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Determining Agonist vs. Antagonist Activity
Once binding affinity is established, it is crucial to determine the functional effect of the compound on the receptor. For G protein-coupled receptors (GPCRs) like the dopamine D4 receptor, this is often achieved by measuring the downstream signaling, such as changes in cyclic AMP (cAMP) levels.[8][11]
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An In-Depth Technical Guide to the Discovery of Arylpiperazine Derivatives as Receptor Ligands
Abstract
The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and ability to interact with a wide range of biological targets.[1][2] This guide provides an in-depth exploration of the discovery and development of arylpiperazine derivatives as potent and selective ligands for G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors, which are critical targets for central nervous system (CNS) therapies.[2] We will dissect the intricate structure-activity relationships (SAR), detail the essential experimental protocols for pharmacological characterization, and illuminate the causal reasoning behind key strategic decisions in the drug discovery workflow. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for novel therapeutic agents.
The Arylpiperazine Scaffold: A Privileged Element in Neuropharmacology
The arylpiperazine motif consists of a piperazine ring linked to an aromatic system. Its power lies in its modular nature, allowing for systematic chemical modifications at three key positions: the aryl ring (N1-substituent), the piperazine core, and the second nitrogen atom (N4-substituent), which is often connected to a terminal moiety via a flexible linker.[2][3] This structural flexibility enables chemists to fine-tune the compound's pharmacological profile, modulating its affinity, selectivity, and functional activity (e.g., agonist, antagonist, partial agonist) at various receptors.[1][2]
This scaffold is a key component in numerous approved drugs for treating schizophrenia, depression, and anxiety, including aripiprazole (Abilify), cariprazine (Vraylar), and buspirone.[4][5] These agents primarily exert their effects by modulating aminergic GPCRs like serotonin (5-HT) and dopamine (D) receptors.[2]
Key Receptor Targets and Signaling Pathways
Arylpiperazines are renowned for their interaction with serotonin and dopamine receptors, which play pivotal roles in mood, cognition, and motor control.
-
Serotonin Receptors (5-HTR): The 5-HT₁ₐ and 5-HT₂ₐ receptor subtypes are primary targets.[2]
-
5-HT₁ₐ Receptors: These are Gi/o-coupled autoreceptors. Agonism or partial agonism at 5-HT₁ₐ receptors, like that exhibited by aripiprazole, is a key mechanism for anxiolytic and antidepressant effects.[2][6] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
-
5-HT₂ₐ Receptors: These are Gq-coupled receptors. Antagonism at 5-HT₂ₐ receptors is a hallmark of atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects.[2]
-
-
Dopamine Receptors (DR): The D₂ and D₃ subtypes are of principal interest.[7]
-
D₂ Receptors: These Gi/o-coupled receptors are the primary target for most antipsychotic drugs. The "dopamine stabilizer" activity of drugs like aripiprazole stems from its partial agonism at D₂ receptors.[2]
-
D₃ Receptors: These receptors are implicated in the motivational and reinforcing effects of drugs of abuse, making them a promising target for addiction therapies.[7] Developing ligands with high selectivity for D₃ over the highly homologous D₂ receptor remains a significant challenge.[4][7]
-
Below is a diagram illustrating the canonical signaling pathway for a Gi-coupled receptor, such as the D₂ or 5-HT₁ₐ receptor.
Caption: Gi-coupled GPCR signaling pathway inhibition.
The Drug Discovery Workflow: From Hit to Candidate
The journey of discovering a novel arylpiperazine ligand is a systematic, multi-stage process. It begins with identifying initial "hits" and progresses through rigorous optimization and characterization to select a clinical candidate.
Caption: Iterative workflow for arylpiperazine drug discovery.
Structure-Activity Relationship (SAR) Studies
SAR studies are the intellectual core of lead optimization, guiding the rational design of new derivatives.[3][8] The goal is to understand how specific structural modifications impact the ligand's interaction with its target receptor(s).
-
The Aryl Moiety (N1): Substitutions on this ring are critical for affinity and selectivity. For instance, electron-withdrawing groups or methoxy groups at the ortho-position of the phenyl ring can significantly increase affinity for the 5-HT₁ₐ receptor.[6]
-
The Linker: The length and flexibility of the alkyl chain connecting the piperazine to the terminal group influence receptor subtype selectivity. Often, a three- or four-carbon chain provides an optimal distance for engaging with key residues in the binding pocket.[9]
-
The Terminal Group: This part of the molecule often interacts with less conserved regions of the receptor, known as the secondary binding pocket (SBP).[1] This interaction is a key determinant of subtype selectivity (e.g., D₃ vs. D₂) and functional activity (e.g., partial vs. full agonism).[7]
The following table summarizes representative SAR data for a hypothetical series of arylpiperazine derivatives, illustrating how modifications affect receptor binding affinity (Ki, lower is better).
| Compound ID | N1-Aryl Substitution | Linker Length (n) | Terminal Group | D₂ Ki (nM) | 5-HT₁ₐ Ki (nM) | 5-HT₂ₐ Ki (nM) |
| Ref-A | 2,3-dichloro-Ph | 4 | Butyl | 12.9 | 23.9 | 39.4 |
| Ref-B | 2-methoxy-Ph | 4 | Imide | 9.1 | 17.6 | 611 |
| Ref-C | 2,3-dichloro-Ph | 3 | Benzoxazine | 300 | 41.5 | 315 |
| Ref-D | 2,3-dichloro-Ph | 3 | Phenyl | >10,000 | 653 | 49.1 |
| Data synthesized from public domain sources for illustrative purposes.[4][9][10] |
This data illustrates key principles: the 2,3-dichlorophenyl group is a common feature for potent ligands.[6] Changing the linker length from n=4 (Ref-A) to n=3 (Ref-C) can alter the selectivity profile. The terminal group has a profound impact, where a simple phenyl group (Ref-D) can lead to a dramatic loss of affinity at D₂ and 5-HT₁ₐ receptors compared to more complex heterocyclic systems.
Essential Experimental Protocols
Pharmacological characterization relies on a suite of robust and validated in vitro assays. These experiments are crucial for quantifying a compound's affinity and functional effect at the target receptor.
Protocol: Radioligand Competition Binding Assay
This assay is the gold standard for determining a compound's binding affinity (Ki) for a receptor.[11][12] It measures the ability of an unlabeled test compound to displace a radiolabeled ligand of known affinity from the receptor.
Causality & Self-Validation: The principle is competitive binding at equilibrium. The use of a single, high-affinity radioligand ensures that displacement is due to interaction at the same orthosteric site. Non-specific binding is determined in the presence of a saturating concentration of a known, unlabeled ligand, providing an essential baseline. The final Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand, ensuring accuracy.[13]
Step-by-Step Methodology:
-
Preparation of Membranes:
-
Homogenize cells or tissues expressing the target receptor (e.g., CHO or HEK293 cells, rat striatum) in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]
-
Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes.[4]
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging to remove endogenous ligands.
-
Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane preparation, assay buffer, and a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors).[10]
-
Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).
-
Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the test arylpiperazine compound.
-
-
Incubation & Termination:
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 30-37°C) to reach binding equilibrium.[10][13]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.[13]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition & Analysis:
-
Dry the filter mats and add scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: cAMP Functional Assay (for Gi/o-Coupled Receptors)
This assay measures a compound's functional activity by quantifying its effect on the intracellular second messenger, cAMP.[14] For Gi-coupled receptors like D₂ and 5-HT₁ₐ, an agonist will decrease cAMP levels.[15]
Causality & Self-Validation: The assay directly measures a downstream event in the receptor's signaling cascade. To detect a decrease in cAMP, basal levels are first stimulated using an adenylyl cyclase activator like forskolin.[15] The ability of a test compound to inhibit this forskolin-stimulated cAMP production is a direct measure of its Gi-coupled agonist activity. A full dose-response curve allows for the determination of potency (EC₅₀) and efficacy (% inhibition).
Step-by-Step Methodology:
-
Cell Culture:
-
Plate cells stably expressing the target Gi-coupled receptor in a suitable plate format (e.g., 384-well) and grow to near confluency.
-
-
Compound Treatment:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the test arylpiperazine compound to the wells.
-
To measure antagonist activity, add the test compound first, followed by a known agonist at its EC₈₀ concentration.
-
-
Stimulation and Lysis:
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and elevate cAMP levels.[15]
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the detection kit manufacturer's instructions to release intracellular cAMP.
-
-
cAMP Detection:
-
Quantify cAMP levels using a homogenous assay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen-based kit.[15][16] These are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the maximum inhibition (efficacy).
-
For antagonists, the data is used to calculate the IC₅₀ and subsequently the Kb (antagonist dissociation constant).
-
Case Studies: Aripiprazole and Cariprazine
The clinical success of arylpiperazines can be exemplified by aripiprazole and cariprazine, both of which are dopamine receptor partial agonists (DRPAs).[5]
-
Aripiprazole: Exhibits partial agonism at D₂ and 5-HT₁ₐ receptors and antagonism at 5-HT₂ₐ receptors.[2] This "polypharmacology" is thought to be the basis of its efficacy as a "dopamine-serotonin system stabilizer." It effectively treats psychosis without causing the severe motor side effects or hyperprolactinemia associated with full D₂ antagonists.[17]
-
Cariprazine: Also a D₂/5-HT₁ₐ partial agonist, but it displays a preferential binding to D₃ receptors over D₂ receptors.[18][19] This unique profile may contribute to its reported efficacy in treating the negative symptoms of schizophrenia and bipolar depression, distinguishing it from other DRPAs.[5]
Future Directions
The exploration of the arylpiperazine scaffold is far from over. Current research is focused on developing ligands with greater subtype selectivity (e.g., for specific 5-HT or D receptor subtypes) to achieve more targeted therapeutic effects with fewer side effects.[7][20] Furthermore, the application of this scaffold is expanding beyond traditional CNS disorders into areas like oncology and inflammatory diseases, highlighting its enduring importance in medicinal chemistry.[1][21]
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Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. MDPI. [Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. National Center for Biotechnology Information. [Link]
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A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. [Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed. [Link]
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Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy?. National Center for Biotechnology Information. [Link]
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Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. PubMed. [Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]
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Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PubMed. [Link]
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed. [Link]
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Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. 1 Computational Simulation of Ligand−Receptor Interaction of 5-HT 1A R Agonists with Selectivity over α 1 -Adrenoceptors. ResearchGate. [Link]
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Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. ACS Publications. [Link]
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New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma. R Discovery. [Link]
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Methodological & Application
Application Notes & Protocols: The Role of Fluorophenylpiperazines in CNS Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Fluorophenylpiperazine Scaffold in Neuropharmacology
The arylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Within this class, fluorophenylpiperazines have emerged as particularly valuable frameworks in the discovery and development of drugs targeting the Central Nervous System (CNS). The strategic incorporation of fluorine atoms onto the phenyl ring profoundly influences the molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to key neuroreceptors.
These compounds are instrumental as investigative tools and as foundational structures for therapeutic agents.[2] Their primary utility in CNS drug discovery stems from their remarkable versatility in modulating serotonergic and dopaminergic pathways, which are implicated in the pathophysiology of numerous psychiatric and neurological disorders, including depression, schizophrenia, and anxiety.[3][4] This document provides an in-depth guide to the application of fluorophenylpiperazines, covering their pharmacology, synthesis, and key experimental protocols for their evaluation in a drug discovery setting.
Section 1: Core Pharmacology and Mechanism of Action
Fluorophenylpiperazines exert their effects primarily by acting as ligands for serotonin (5-HT) and dopamine (DA) G protein-coupled receptors (GPCRs). The specific substitution pattern of the fluorine atom (ortho, meta, or para) and the nature of the substituent on the second piperazine nitrogen dictate the compound's affinity and functional activity (agonist, antagonist, or partial agonist) at various receptor subtypes.
Modulation of the Serotonergic System
The serotonin system is a critical regulator of mood, cognition, and sleep. Many fluorophenylpiperazine derivatives show high affinity for 5-HT receptor subtypes.
-
5-HT1A Receptors: Acting as agonists or partial agonists at 5-HT1A autoreceptors, these compounds can enhance serotonergic neurotransmission, a key mechanism for antidepressant and anxiolytic effects. For example, para-fluorophenylpiperazine (pFPP) is known to act as a 5-HT1A receptor agonist.
-
5-HT2A/2C Receptors: Antagonism at 5-HT2A and 5-HT2C receptors is a hallmark of many atypical antipsychotics and some modern antidepressants.[2][3] This action can alleviate negative symptoms of schizophrenia and mitigate side effects associated with pure dopamine blockade. The interaction between serotonin and dopamine systems is complex; for instance, 5-HT2C receptor activation can inhibit dopamine release, so antagonism can lead to an increase in dopamine levels in specific brain regions.[3]
Caption: Simplified Dopamine (DA) Signaling Pathway and a Key Target for Fluorophenylpiperazines.
Section 2: Application in Drug Discovery Workflows
Fluorophenylpiperazines are evaluated through a standardized cascade of in vitro and in vivo assays to characterize their pharmacological profile and therapeutic potential.
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a novel fluorophenylpiperazine derivative for a panel of CNS receptors (e.g., 5-HT1A, 5-HT2A, D2, D3) and transporters (e.g., SERT).
Causality and Trustworthiness: This initial screening is fundamental to establishing a compound's potency and selectivity. By using a competitive radioligand binding assay, we can quantitatively measure the displacement of a known high-affinity radioligand by our test compound. The resulting inhibition constant (Ki) is a reliable measure of affinity. The protocol is self-validating by ensuring the assay is run under equilibrium conditions and that less than 10% of the radioligand is bound, preventing ligand depletion artifacts. [5]
Caption: Workflow for an In Vitro Competitive Radioligand Binding Assay.
Detailed Methodology:
-
Materials:
-
Receptor Source: Commercially available or in-house prepared cell membranes expressing the target receptor (e.g., hD2, h5-HT1A).
-
Radioligand: A high-affinity, selective radioligand for the target (e.g., [³H]-Spiperone for D2 receptors).
-
Test Compound: Fluorophenylpiperazine derivative dissolved in DMSO, then serially diluted in assay buffer.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, glass fiber filter mats, cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add:
-
25 µL of test compound dilution (or buffer for total binding, or a non-labeled competitor for non-specific binding).
-
25 µL of radioligand (at a final concentration near its Kd).
-
150 µL of diluted cell membranes (containing 5-20 µg of protein).
-
-
Incubate the plate for a predetermined time (e.g., 60 minutes at 25°C) to reach equilibrium. [5] * Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter. [5] * Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mat, add scintillation cocktail to each filter spot, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Data Presentation: Sample Receptor Binding Profile
| Target Receptor | Ki (nM) for Compound XYZ-FPP | Rationale for Testing |
| Dopamine D2 | 8.5 | Primary target for antipsychotic efficacy |
| Dopamine D3 | 3.2 | Selectivity over D2 may improve side effect profile |
| Serotonin 5-HT1A | 15.2 | Target for antidepressant/anxiolytic activity |
| Serotonin 5-HT2A | 2.1 | Blockade linked to atypical antipsychotic action |
| Serotonin Transporter (SERT) | > 1000 | High value indicates low risk of SSRI-like side effects |
| Adrenergic α1 | 45.0 | Off-target activity can lead to hypotension |
Protocol 2: In Vivo Forced Swim Test (FST) for Antidepressant Activity
Objective: To evaluate the potential antidepressant-like effects of a lead fluorophenylpiperazine compound in mice.
Causality and Trustworthiness: The FST is a widely used primary screening model for antidepressants. [6][7]It is based on the principle that animals subjected to the stress of inescapable immersion will adopt an immobile posture. This "behavioral despair" is reliably reduced by clinically effective antidepressant drugs. [7]The protocol's validity is enhanced by including a pre-test session to ensure stable baseline behavior and by randomizing animals to treatment groups to avoid bias. [6]The key endpoint, immobility time, is a quantifiable and objective measure.
Caption: Workflow for the Murine Forced Swim Test (FST).
Detailed Methodology:
-
Animals and Housing:
-
Male C57BL/6 mice (8-10 weeks old) are typically used.
-
House animals in groups with ad libitum access to food and water on a 12-hour light/dark cycle. Allow at least one week for acclimatization.
-
-
Apparatus:
-
Transparent glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm. The depth is critical to prevent the mice from touching the bottom with their tails.
-
-
Procedure:
-
Day 1 (Pre-test): Place each mouse individually into a cylinder for a 15-minute swim session. This serves to habituate the animals to the procedure. After 15 minutes, remove the mice, dry them thoroughly, and return them to their home cages. [6] * Day 2 (Test):
-
Administer the test compound, a reference antidepressant (e.g., Fluoxetine, 20 mg/kg), or vehicle (e.g., saline with 0.5% Tween 80) via the desired route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 60 minutes).
-
Place each mouse back into its respective cylinder for a 6-minute swim session.
-
Record the session with a video camera.
-
A trained observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
-
-
Data Analysis:
-
Calculate the mean immobility time for each treatment group.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the test compound and reference drug groups to the vehicle control group.
-
A statistically significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Protocol 3: PET Imaging for Brain Receptor Occupancy
Objective: To non-invasively determine the relationship between the administered dose of an unlabeled fluorophenylpiperazine drug and the percentage of target receptors it occupies in the living brain.
Causality and Trustworthiness: Positron Emission Tomography (PET) is a powerful translational tool that provides direct evidence of target engagement in the CNS. [8]This is crucial for selecting appropriate doses for clinical trials, as it helps ensure that the drug reaches its target at concentrations expected to be therapeutic. [9][10]The protocol's validity relies on a "test-retest" design where each subject serves as their own control, minimizing inter-individual variability. [11]The use of kinetic modeling to derive binding potential provides a robust quantitative measure of receptor density and availability.
Caption: Workflow for a PET Receptor Occupancy Study.
Generalized Methodology:
-
Subject Preparation:
-
Subjects (preclinical species or human volunteers) undergo a health screening.
-
A structural MRI is acquired for anatomical co-registration. [9]
-
-
Scanning Procedure:
-
Baseline Scan: The subject is positioned in the PET scanner. A bolus of a suitable radioligand (e.g., [¹¹C]-raclopride for D2 receptors) is injected intravenously, and dynamic PET data are acquired for 60-90 minutes. [11] * Drug Administration: After a sufficient washout period (days to weeks), the subject is administered a single dose of the unlabeled fluorophenylpiperazine drug.
-
Post-Drug Scan: At the expected time of peak drug concentration in the brain, the subject undergoes a second PET scan identical to the baseline procedure. [11]
-
-
Data Analysis:
-
The dynamic PET images are reconstructed and corrected for motion.
-
PET images are co-registered with the subject's MRI scan.
-
Regions of Interest (ROIs) are delineated on the MRI for target-rich areas (e.g., striatum for D2 receptors) and a reference region devoid of specific binding (e.g., cerebellum). [9] * Time-activity curves are generated for each ROI.
-
Kinetic modeling (e.g., Simplified Reference Tissue Model) is applied to the time-activity curves to calculate the non-displaceable binding potential (BP_ND) for both the baseline and post-drug scans.
-
Receptor Occupancy (RO) is calculated as the percentage reduction in BP_ND:
-
RO (%) = [ (BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline ] * 100
-
-
Data Presentation: Sample Dose-Occupancy Relationship
| Oral Dose of XYZ-FPP (mg) | Mean D2 Receptor Occupancy in Striatum (%) |
| 5 | 25% |
| 10 | 48% |
| 20 | 72% |
| 40 | 85% |
Conclusion and Future Perspectives
The fluorophenylpiperazine scaffold remains a highly productive platform for CNS drug discovery. Its synthetic tractability and versatile pharmacological profile allow for the fine-tuning of activity at key neuroreceptors. The systematic application of the in vitro and in vivo protocols detailed herein provides a robust framework for identifying and advancing novel drug candidates.
Future efforts in this area will likely focus on developing compounds with even greater subtype selectivity, exploring their potential as allosteric modulators, and designing novel fluorophenylpiperazine-based PET radioligands to further probe the neurobiology of CNS disorders. [1][12]The integration of these established methodologies with emerging technologies will continue to drive innovation in the search for safer and more effective treatments for psychiatric and neurological diseases.
References
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Title: Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents Source: PubMed Central URL: [Link]
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Title: Exploring How Serotonin and Dopamine Interact Source: Harvard Brain Science Initiative URL: [Link]
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Title: Assay of CB1 Receptor Binding Source: ResearchGate URL: [Link]
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Title: Investigating Ex Vivo Animal Models to Test the Performance of Intravitreal Liposomal Drug Delivery Systems Source: MDPI URL: [Link]
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Title: List of Phenylpiperazine antidepressants Source: Drugs.com URL: [Link]
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Title: An Interaction between Serotonin Receptor Signaling and Dopamine Enhances Goal-Directed Vigor and Persistence in Mice Source: Journal of Neuroscience URL: [Link]
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Title: Sigma Receptor Binding Assays Source: PubMed URL: [Link]
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Title: Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis Source: MDPI URL: [Link]
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Title: Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats Source: PubMed Central URL: [Link]
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Title: Animal models for CNS safety pharmacology under the spotlight Source: NC3Rs URL: [Link]
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Title: Antidepressant and Antipsychotic Drugs Source: PubMed Central URL: [Link]
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Title: Behavioral Activation for Treatment-resistant Depression: Theoretical Model and Intervention Protocol (BA-TRD) Source: ResearchGate URL: [Link]
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Title: Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors Source: Brieflands URL: [Link]
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Application Note: A Robust HPLC Method for the Chiral Separation of Fluorophenylethylpiperazine
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of fluorophenylethylpiperazine, a critical chiral intermediate in the synthesis of various pharmacologically active compounds. The method utilizes a polysaccharide-based chiral stationary phase (CSP) to achieve baseline resolution of the enantiomers. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical principles, a step-by-step protocol, method validation guidelines, and troubleshooting advice. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.
Introduction: The Imperative of Chiral Purity
The physiological activity of chiral drugs can vary significantly between enantiomers, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even toxic.[1][2] Therefore, the ability to separate and quantify enantiomers is of paramount importance in the pharmaceutical industry to ensure the safety and efficacy of drug products.[3] Fluorophenylethylpiperazine is a key building block in the synthesis of numerous pharmaceuticals, and its chiral purity can directly impact the stereochemistry and, consequently, the pharmacological profile of the final active pharmaceutical ingredient (API).[4]
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and powerful technique for the separation of enantiomers.[5][6] The direct chiral separation approach involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.[5][7] This application note details a reliable HPLC method for the chiral separation of fluorophenylethylpiperazine, providing a foundation for quality control and enantiomeric purity assessment.
Principles of Chiral Separation
The successful chiral separation of fluorophenylethylpiperazine relies on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase.
The Role of the Chiral Stationary Phase (CSP)
For the separation of basic compounds like fluorophenylethylpiperazine, which contains a piperazine moiety, polysaccharide-based CSPs are often the first choice.[8] These CSPs, typically derived from cellulose or amylose and coated or immobilized on a silica support, offer a broad range of enantioselectivity.[9] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[8]
Based on literature evidence for the separation of piperazine derivatives, a cellulose-based CSP, such as a Chiralpak IC column, is a promising candidate.[10] The carbamate derivatives on the cellulose backbone provide the necessary sites for interaction with the analyte.
Mobile Phase Optimization: A Balancing Act
The mobile phase composition plays a crucial role in modulating the retention and resolution of the enantiomers. For normal-phase chiral chromatography, a mixture of an alkane (like n-hexane or heptane) and an alcohol (such as ethanol or isopropanol) is commonly used. The alcohol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP.
For basic analytes like fluorophenylethylpiperazine, the addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase is often necessary.[10] DEA helps to improve peak shape and reduce tailing by masking residual silanol groups on the silica support and preventing strong, non-specific interactions.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the chiral separation of fluorophenylethylpiperazine.
Materials and Reagents
-
Racemic fluorophenylethylpiperazine standard
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol (or Isopropanol)
-
Diethylamine (DEA), analytical grade
-
Methanol, HPLC grade (for sample preparation)
Instrumentation
-
An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak IC (4.6 x 250 mm, 5 µm) | Proven efficacy for piperazine derivatives.[10] |
| Mobile Phase | n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v) | A typical starting point for normal-phase chiral separations. The ratio can be optimized. |
| Flow Rate | 1.0 mL/min | Provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
| Detection | UV at 238 nm | The fluorophenyl group provides strong UV absorbance at this wavelength. |
Sample Preparation
-
Prepare a stock solution of racemic fluorophenylethylpiperazine in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability
Before running the samples, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the racemic standard solution five times.
-
Calculate the resolution (Rs) between the two enantiomer peaks. The resolution should be greater than 1.5.
-
Calculate the tailing factor (T) for each peak. The tailing factor should be between 0.8 and 1.5.
-
Calculate the relative standard deviation (RSD) for the peak areas and retention times. The RSD should be less than 2.0%.
Method Development and Optimization Workflow
The provided method is a starting point. The following workflow can be used for further optimization.
Caption: Workflow for chiral method development and optimization.
Method Validation Protocol
A comprehensive validation of the developed method should be performed to ensure its suitability for its intended purpose.[11][12][13] The key validation parameters are outlined below.
Caption: Key parameters for HPLC method validation.
Specificity
Inject the individual enantiomers (if available), the racemic mixture, and a blank (mobile phase) to demonstrate that the method is able to resolve the two enantiomers from each other and from any potential impurities.
Linearity
Prepare a series of solutions of the undesired enantiomer at different concentrations (e.g., from the Limit of Quantitation to 150% of the specification limit). Plot the peak area versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.99.[11]
Accuracy
Perform a recovery study by spiking a known amount of the undesired enantiomer into the desired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should typically be within 98-102%.[11]
Precision
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the sample solution on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and on different instruments.
The relative standard deviation (RSD) for the peak areas should be less than 2.0%.[11]
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected. These can be determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.[14]
Robustness
Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2 °C) and assess the impact on the resolution and retention times. The method should remain unaffected by these minor variations.[10]
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the chiral separation of fluorophenylethylpiperazine. By utilizing a polysaccharide-based chiral stationary phase and an optimized mobile phase, baseline resolution of the enantiomers can be achieved. The provided protocol, along with the guidelines for method development and validation, will enable researchers and scientists to accurately assess the enantiomeric purity of this important pharmaceutical intermediate, ensuring the quality and safety of the final drug products.
References
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(PDF) Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate. Available at: [Link]
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Chiral HPLC separation: strategy and approaches - Chiralpedia. Available at: [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available at: [Link]
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What are the various ways of Chiral Separation by using HPLC? - YouTube. Available at: [Link]
- RU2315762C2 - Method for synthesis of chiral n-arylpiperazines - Google Patents.
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF - ResearchGate. Available at: [Link]
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. Available at: [Link]
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Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. Available at: [Link]
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Chiral HPLC Separations - Phenomenex. Available at: [Link]
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A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate - Der Pharma Chemica. Available at: [Link]
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The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PubMed Central. Available at: [Link]
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Fluorine enables separation-free 'chiral chromatographic analysis' - analytica-world.com. Available at: [Link]
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(PDF) A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS - ResearchGate. Available at: [Link]
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A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
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(PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - ResearchGate. Available at: [Link]
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Chiral HPLC Method Development. Available at: [Link]
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Chiral Drug Separation. Available at: [Link]
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Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research - YouTube. Available at: [Link]
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Journal of Pharmaceutical and Biomedical Analysis - sfera - Unife. Available at: [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. Available at: [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
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DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. Available at: [Link]
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A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology. Available at: [Link]
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Application Notes and Protocols for (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of Chiral Piperazine Scaffolds in Medicinal Chemistry
The piperazine motif is a cornerstone in modern drug discovery, recognized as a privileged scaffold due to its prevalence in a vast array of therapeutic agents.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, as well as its capacity to engage in crucial hydrogen bonding interactions, make it an invaluable component in the design of bioactive molecules.[1] The introduction of a chiral center, as seen in (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine, adds a critical three-dimensional aspect to the scaffold. This stereochemical definition is paramount in achieving selective interactions with biological targets, a fundamental principle in the development of safer and more efficacious drugs.
The (R)-1-(1-(4-fluorophenyl)ethyl) moiety, in particular, has garnered significant interest. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while the chiral ethylphenyl group provides a defined spatial orientation for probing the steric and electronic requirements of receptor binding pockets. Consequently, this compound serves as a high-value intermediate for the synthesis of complex molecules with a wide range of pharmacological activities, including but not limited to central nervous system (CNS) disorders and oncology.
Physicochemical Properties and Safety Data
A comprehensive understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇FN₂ | Inferred |
| Molecular Weight | 208.28 g/mol | Inferred |
| Appearance | Expected to be a clear liquid or low-melting solid | Inferred from related compounds |
| Boiling Point | Not explicitly available; related compounds have high boiling points | Inferred |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DCM, MeOH, DMSO) | Inferred from related compounds |
Safety and Handling Precautions:
-
Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and serious eye irritation.[4][5] May cause respiratory irritation.[4][5]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.[6]
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.[7]
-
Strategic Synthesis of this compound
The stereoselective synthesis of the title compound is of paramount importance to ensure the enantiomeric purity of the final active pharmaceutical ingredient (API). The recommended synthetic strategy involves a two-step process: the asymmetric synthesis of the chiral precursor, (R)-1-(4-fluorophenyl)ethylamine, followed by its coupling with a protected piperazine derivative.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Asymmetric Synthesis of (R)-1-(4-fluorophenyl)ethylamine
The synthesis of the enantiomerically pure amine is the critical step that dictates the stereochemistry of the final product. Two primary methods are recommended: asymmetric reduction of 4-fluoroacetophenone or chiral resolution of racemic 1-(4-fluorophenyl)ethylamine.
Method A: Asymmetric Transfer Hydrogenation
This method provides direct access to the chiral amine with high enantioselectivity.
-
Reactants: 4-fluoroacetophenone, formic acid/triethylamine azeotrope (5:2), chiral Ruthenium catalyst (e.g., (R,R)-Ts-DENEB™).
-
Procedure:
-
To a solution of 4-fluoroacetophenone (1.0 eq) in a suitable solvent (e.g., dichloromethane), add the formic acid/triethylamine azeotrope (5.0 eq).
-
Add the chiral Ruthenium catalyst (0.005-0.01 eq).
-
Stir the reaction mixture at 40 °C for 12-24 hours, monitoring the conversion by TLC or GC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (R)-1-(4-fluorophenyl)ethylamine.
-
-
Rationale: The chiral catalyst creates a chiral environment for the reduction of the ketone, leading to the preferential formation of one enantiomer.
Method B: Chiral Resolution using a Resolving Agent
This classical method involves the separation of diastereomeric salts.
-
Reactants: Racemic 1-(4-fluorophenyl)ethylamine, chiral resolving agent (e.g., (S)-(+)-mandelic acid).
-
Procedure:
-
Dissolve racemic 1-(4-fluorophenyl)ethylamine (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add a solution of (S)-(+)-mandelic acid (0.5 eq) in the same solvent.
-
Allow the mixture to crystallize. The salt of the (R)-amine with (S)-mandelic acid is typically less soluble and will precipitate.
-
Filter the diastereomeric salt and wash with a small amount of cold solvent.
-
To liberate the free amine, treat the salt with a base (e.g., 2M NaOH) and extract with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain enantiomerically enriched (R)-1-(4-fluorophenyl)ethylamine.
-
-
Rationale: The formation of diastereomeric salts with different physical properties (solubility) allows for their separation by fractional crystallization.
Protocol 2: Synthesis of this compound
To ensure mono-alkylation and prevent the formation of undesired bis-alkylated products, it is highly recommended to use N-Boc-protected piperazine.
-
Step 1: Synthesis of (R)-1-(1-(4-fluorophenyl)ethyl) methanesulfonate
-
Dissolve (R)-1-(4-fluorophenyl)ethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C.
-
Slowly add methanesulfonyl chloride (1.1 eq) and stir the reaction at 0 °C for 1 hour, then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate, which can be used in the next step without further purification.
-
-
Step 2: N-Alkylation of N-Boc-piperazine
-
To a solution of N-Boc-piperazine (1.1 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0 eq).
-
Add the crude (R)-1-(1-(4-fluorophenyl)ethyl) methanesulfonate (1.0 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield (R)-tert-butyl 4-(1-(4-fluorophenyl)ethyl)piperazine-1-carboxylate.
-
-
Step 3: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a suitable solvent like dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent.
-
Dry the organic layer and concentrate to obtain this compound.
-
Application Notes: A Versatile Intermediate in Drug Discovery
This compound is a valuable building block for the synthesis of a variety of pharmacologically active molecules. Its utility stems from the ability of the secondary amine on the piperazine ring to undergo a range of chemical transformations, allowing for the introduction of diverse functionalities.
Application 1: Synthesis of a Levocetirizine Analog
A compelling application is in the synthesis of analogs of Levocetirizine, a potent antihistamine. A closely related intermediate, (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine, is a key component in the synthesis of Levocetirizine.[8] This highlights the importance of the chiral 1-aryl-ethyl-piperazine scaffold in this class of drugs. The title compound can be used to synthesize a fluorinated analog, potentially with altered pharmacokinetic or pharmacodynamic properties.
Caption: Synthesis of a fluorinated Levocetirizine analog.
Application 2: Development of Novel CNS Agents
The 1-arylpiperazine moiety is a common feature in many centrally acting drugs, including antidepressants and antipsychotics.[3] this compound can serve as a starting point for the synthesis of novel CNS drug candidates through derivatization of the secondary amine. For instance, coupling with various heterocyclic systems can lead to compounds with potential activity at serotonin or dopamine receptors.
Protocol 3: General Procedure for N-Arylation
-
Reactants: this compound, an aryl halide (e.g., 2-chloropyrimidine), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.02 eq), the ligand (0.04 eq), and the base (2.0 eq).
-
Add a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Degas the mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
-
Conclusion
This compound is a strategically important synthetic intermediate in medicinal chemistry. Its stereodefined structure and the versatile reactivity of the piperazine ring make it an ideal building block for the creation of novel and complex drug candidates. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively synthesize and utilize this valuable compound in their drug discovery and development endeavors. Adherence to the outlined synthetic strategies and safety precautions will enable the successful and safe application of this chiral intermediate.
References
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ResearchGate. Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. (2025-08-06). [Link]
-
PubChem. 1-(4-Fluorophenyl)piperazine. (Accessed 2026-01-27). [Link]
-
EPO. 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS - Patent 1531822. (Accessed 2026-01-27). [Link]
- Google Patents. (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof. (Accessed 2026-01-27).
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (Accessed 2026-01-27). [Link]
-
PubMed. Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? (Accessed 2026-01-27). [Link]
-
SpectraBase. 1-(4-Fluorophenyl)piperazine PFP - Optional[MS (GC)] - Spectrum. (Accessed 2026-01-27). [Link]
-
OUCI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (Accessed 2026-01-27). [Link]
- Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (Accessed 2026-01-27).
-
PubMed Central. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (Accessed 2026-01-27). [Link]
-
SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019-05-17). [Link]
-
PubMed. Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. (2025-06-05). [Link]
-
SciELO South Africa. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. (Accessed 2026-01-27). [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Fluorophenylpiperazine Derivatives
Welcome to the technical support center for the purification of fluorophenylpiperazine (FPP) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of compounds. My aim is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purification strategies effectively.
The unique physicochemical properties imparted by the fluorine atom—such as increased lipophilicity and altered basicity—can present specific purification challenges, including the separation of closely related isomers and managing unexpected reactivity. This guide addresses these issues head-on in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude fluorophenylpiperazine product?
A1: Understanding potential impurities is the first step to designing a robust purification strategy. Typically, crude FPP derivatives may contain:
-
Unreacted Starting Materials: Such as the parent aniline or piperazine.
-
Over-alkylation Products: For instance, the formation of 1,4-dibenzylpiperazine if piperazine free base is used in a reaction with benzyl chloride.[1]
-
Positional Isomers: Syntheses involving fluorinated phenyl rings can often yield a mixture of ortho-, meta-, and para-isomers (e.g., 2-FPP, 3-FPP, and 4-FPP), which can be notoriously difficult to separate due to their similar polarities.[2]
-
Reaction By-products: These are highly dependent on the synthetic route but can include products from side reactions or degradation.
-
Degradation Products: Piperazine rings can be susceptible to thermal and oxidative degradation, potentially forming species like N-formylpiperazine or ring-opened products, especially under harsh conditions.[3][4]
Q2: My FPP derivative is a free base. Should I purify it as is, or convert it to a salt first?
A2: While direct purification of the free base is possible, converting it to a salt is often a superior strategy for several reasons:
-
Enhanced Crystallinity: Salts of FPP derivatives, such as hydrochlorides, acetates, or benzoates, frequently exhibit higher crystallinity than the corresponding free bases.[5][6][7] This makes purification by recrystallization significantly more effective.
-
Improved Handling: Many FPP free bases are oils or low-melting solids, which can be challenging to handle and may "oil out" during purification. Crystalline salts are typically free-flowing solids.
-
Differential Solubility: The solubility profile of a salt is vastly different from its free base. This can be exploited to wash away organic-soluble impurities that are not basic.
Expert Tip: The choice of the counter-ion for salt formation can be critical. Aromatic carboxylic acids, for example, have been used to form well-defined crystalline salts with N-(4-fluorophenyl)piperazine.[6][7] Experimenting with different acids (e.g., HCl, acetic acid, oxalic acid, benzoic acid) can yield a salt with optimal crystallization properties for your specific derivative.
Troubleshooting Guide: Common Purification Techniques
This section provides in-depth troubleshooting for the most common purification workflows encountered with FPP derivatives.
Acid-Base Extraction
Acid-base extraction is a powerful first-pass purification technique for basic compounds like FPPs. The goal is to separate the basic product from neutral or acidic impurities.
Standard Workflow:
-
Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl) to protonate the FPP, transferring it to the aqueous layer as a salt.
-
Separate the layers. The organic layer now contains neutral impurities.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Make the aqueous layer basic (e.g., with 2M NaOH) to deprotonate the FPP salt, regenerating the free base.
-
Extract the free base back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the purified FPP free base.
Troubleshooting Common Issues:
| Problem | Potential Cause | Troubleshooting Solution |
| Emulsion formation at the interface | - High concentration of crude material.- Vigorous shaking. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Use gentle inversions instead of vigorous shaking for mixing.- If an emulsion persists, filter the mixture through a pad of Celite. |
| Low recovery of the product | - Incomplete extraction into the aqueous acid.- Incomplete back-extraction into the organic solvent.- Product salt is partially soluble in the organic phase. | - Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash.- Ensure the pH is sufficiently basic (pH > 12) during the basification step.- Perform multiple extractions with smaller volumes of solvent rather than one large extraction.- If the salt is suspected to have some organic solubility, use a more polar organic solvent for the initial dissolution. |
| Product precipitates out during basification | - The free base has low solubility in the aqueous solution. | - This can be advantageous. You can collect the precipitated solid by filtration, wash it with water, and then dry it. This acts as a preliminary purification step. |
Recrystallization
Recrystallization is a highly effective method for purifying solid FPP derivatives, especially their salts. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Experimental Protocol: Two-Solvent Recrystallization of an FPP Salt
This is a versatile technique when finding a single perfect solvent is difficult.[8]
-
Solvent Selection: Identify a "soluble" solvent (Solvent 1) in which your FPP salt is soluble when hot but less soluble when cold. Identify a "miscible anti-solvent" (Solvent 2) in which your FPP salt is poorly soluble. Common pairs include ethanol/hexane, methanol/diethyl ether, and acetone/hexane.[9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude FPP salt in the minimum amount of boiling Solvent 1.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution in Solvent 1 is still hot, add Solvent 2 dropwise until you observe persistent cloudiness.
-
Re-dissolution: Add a few drops of hot Solvent 1 back into the mixture until the solution becomes clear again. This ensures the solution is perfectly saturated.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold Solvent 2, and dry them under vacuum.
Troubleshooting Common Issues:
| Problem | Potential Cause | Troubleshooting Solution |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- The rate of cooling is too fast. | - Use a lower boiling point solvent system.- Add a little more of the "soluble" solvent (Solvent 1) before cooling.- Ensure slow cooling. You can insulate the flask to slow down the process.- Try scratching the inside of the flask with a glass rod to induce nucleation. |
| No crystals form upon cooling | - The solution is not saturated enough.- The compound is too soluble in the chosen solvent system. | - Boil off some of the solvent to increase the concentration.- Add more of the anti-solvent (Solvent 2).- Try a different solvent system where the compound is less soluble. |
| Poor recovery of crystals | - Too much solvent was used.- The compound is still quite soluble in the cold solvent. | - Concentrate the mother liquor and attempt a second recrystallization.- Ensure the solution is thoroughly chilled in an ice bath before filtration.- Use the minimum amount of solvent for the initial dissolution. |
| Crystals are colored | - Colored impurities are trapped in the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Add charcoal to a slightly cooled solution to avoid violent bumping. |
Column Chromatography
Column chromatography is indispensable for separating compounds with similar polarities, such as positional isomers of FPP.
Logical Workflow for FPP Purification:
Sources
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- 2. osti.gov [osti.gov]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of N-Arylpiperazines
Welcome to the Technical Support Center for N-Arylpiperazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of N-arylpiperazine synthesis. Our focus is on anticipating and resolving common experimental challenges, ensuring the integrity and success of your synthetic endeavors.
Introduction to N-Arylpiperazine Synthesis
N-arylpiperazines are a critical structural motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their synthesis, while common, is often plagued by side reactions that can complicate purification and reduce yields. This guide will focus on the most prevalent synthetic methodologies and their associated challenges.
The primary methods for constructing the C–N bond between an aryl group and a piperazine nitrogen are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile and widely used method for forming C-N bonds.[2][3]
-
Copper-Catalyzed Ullmann Condensation: A classical method, often requiring harsher conditions but still valuable in certain applications.[4][5]
-
Nucleophilic Aromatic Substitution (SNAr): Effective for electron-deficient aryl halides.[6][7]
-
Reductive Amination: A common method for introducing alkyl groups to the piperazine nitrogen, which can also be adapted for arylation under certain conditions.[8][9]
Each of these methods presents a unique set of challenges. This guide will provide a structured approach to troubleshooting these issues, grounded in mechanistic principles and supported by literature-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction is giving a low yield of the desired N-arylpiperazine. What are the common causes?
A1: Low yields in Buchwald-Hartwig aminations can stem from several factors:
-
Catalyst Inactivity: Ensure your palladium precursor and ligand are of high quality and handled under inert conditions to prevent oxidation. The choice of ligand is also crucial and should be tailored to your specific substrates.[3]
-
Base Selection: The strength and solubility of the base are critical. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The base must be strong enough to deprotonate the piperazine but not so strong as to cause side reactions.
-
Solvent Choice: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used. The presence of water or oxygen can deactivate the catalyst.
-
Reaction Temperature: The temperature should be optimized. Too low, and the reaction may be sluggish; too high, and catalyst decomposition or side reactions can occur.
Q2: I am observing a significant amount of a diarylated piperazine byproduct. How can I favor mono-arylation?
A2: The formation of 1,4-diarylpiperazine is a common side reaction, especially when using unprotected piperazine. To favor mono-arylation:
-
Use a Large Excess of Piperazine: Using a significant excess of piperazine (5-10 equivalents) can statistically favor the mono-arylated product. However, this can complicate purification.
-
Employ a Mono-Protected Piperazine: The most effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step.[10]
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes reduce the extent of the second arylation.
Q3: My SNAr reaction is not proceeding. What are the requirements for this reaction to be successful?
A3: The SNAr reaction has specific electronic requirements. For the reaction to proceed, the aryl halide must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group.[6][7] If your aryl halide is electron-rich or neutral, the SNAr reaction is unlikely to occur, and you should consider a transition-metal-catalyzed method like the Buchwald-Hartwig amination.
Q4: During reductive amination to introduce a substituent on the second nitrogen, I am getting over-alkylation. How can this be controlled?
A4: Over-alkylation in reductive amination can be minimized by:
-
Stoichiometry Control: Carefully controlling the stoichiometry of the aldehyde or ketone and the reducing agent is crucial.
-
Choice of Reducing Agent: Milder reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), often provide better control over the reaction compared to more reactive hydrides.[9]
-
Stepwise Protection Strategy: If possible, protecting one nitrogen of the piperazine ring allows for selective alkylation of the other, followed by deprotection and subsequent functionalization.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section provides a detailed analysis of common side reactions, their mechanistic origins, and step-by-step protocols for their resolution.
Buchwald-Hartwig Amination Side Reactions
The Buchwald-Hartwig amination, while powerful, is susceptible to several side reactions that can diminish the yield of the desired N-arylpiperazine.
Symptom: You observe a significant amount of a biaryl byproduct (Ar-Ar) in your reaction mixture, derived from the homocoupling of your aryl halide.
Mechanistic Cause: This side reaction is often promoted by high temperatures and certain catalyst systems. It can occur through a competing pathway in the catalytic cycle where a second molecule of aryl halide undergoes oxidative addition to the palladium center before the amine can coordinate and reductive elimination of the biaryl occurs.
Troubleshooting Workflow:
Caption: Improving Ullmann Condensation Efficiency.
Mitigation Protocol:
-
Employ a Ligand: Modern Ullmann-type reactions often use a ligand to solubilize the copper and facilitate the catalytic cycle at lower temperatures. Diamine or amino acid-based ligands can be effective. [11]2. Use a More Reactive Copper Source: Activated copper powder or copper(I) salts (e.g., CuI) are often more effective than bulk copper metal.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are typically required. Ensure they are anhydrous.
-
Consider an Alternative: For substrates with sensitive functional groups, the Buchwald-Hartwig amination is often a superior choice due to its milder reaction conditions. [3]
SNAr Reaction Limitations
Symptom: No reaction occurs when attempting to couple piperazine with an electron-rich or unactivated aryl halide.
Mechanistic Cause: The SNAr mechanism proceeds through a negatively charged Meisenheimer intermediate. [6]The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups are necessary to delocalize and stabilize this negative charge. Without them, the intermediate is too high in energy to form.
Mitigation Protocol:
-
Verify Substrate Electronics: Confirm that your aryl halide has at least one strong electron-withdrawing group (e.g., -NO₂, -CF₃, -CN) positioned ortho or para to the leaving group.
-
Switch Synthetic Strategy: If your arene is not sufficiently electron-deficient, SNAr is not a viable method. A transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is the appropriate alternative. [12]
Data Summary and Reaction Conditions
The following table provides a general comparison of the reaction conditions for the primary synthetic methods discussed.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | SNAr |
| Catalyst | Palladium (0.1-5 mol%) | Copper (catalytic to stoichiometric) | None |
| Ligand | Phosphine-based (e.g., XPhos) | Diamines, amino acids (optional) | None |
| Base | NaOtBu, Cs₂CO₃, LHMDS | K₂CO₃, Cs₂CO₃ | K₂CO₃, Et₃N |
| Temperature | 25-120 °C | 100-220 °C | 25-150 °C |
| Substrate Scope | Broad (electron-rich & poor) | Tolerates many groups, but harsh | Requires electron-deficient arenes |
| Key Advantage | High functional group tolerance | Low cost of catalyst | No transition metal required |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Mono-Arylation of Piperazine
This protocol utilizes a mono-protected piperazine to prevent diarylation.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), N-Boc-piperazine (1.2 mmol), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.4 mmol) and anhydrous, deoxygenated toluene (3-5 mL) via syringe.
-
Reaction: Heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. [13]Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [14]7. Deprotection: The Boc-protected N-arylpiperazine can be deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.
Protocol 2: General Procedure for SNAr Reaction
This protocol is suitable for activated aryl halides.
-
Reaction Setup: In a round-bottom flask, dissolve the electron-deficient aryl halide (1.0 mmol) and piperazine (2-3 mmol) in a polar aprotic solvent such as DMSO or DMF (5-10 mL).
-
Base Addition: Add a base such as potassium carbonate (2.0 mmol).
-
Reaction: Heat the mixture to the appropriate temperature (can range from room temperature to 150 °C depending on the substrate's reactivity). Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2015). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]
-
MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
PubMed. (n.d.). Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]
-
ACS Publications. (n.d.). Copper-Mediated C–X Functionalization of Aryl Halides. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. [Link]
-
WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. [Link]
-
MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
MDPI. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
MDPI. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. mdpi.com [mdpi.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 8. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Fluorophenylpiperazine Analogs
For researchers, medicinal chemists, and drug development professionals, the arylpiperazine scaffold remains a cornerstone in the design of centrally acting agents. Among its numerous derivatives, fluorophenylpiperazines represent a particularly compelling class of compounds, demonstrating a nuanced interplay between structure, potency, and pharmacokinetic properties. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of fluorophenylpiperazine analogs, with a focus on their interactions with key serotonin and dopamine receptors. We will dissect the causal relationships behind experimental findings and provide actionable insights for the rational design of next-generation therapeutics.
The Fluorophenylpiperazine Core: A Privileged Scaffold
The 1-arylpiperazine moiety is a versatile pharmacophore found in numerous CNS-active drugs. Its unique structural features, including a basic nitrogen atom and the ability to present substituents in distinct spatial orientations, allow for fine-tuning of interactions with various G-protein coupled receptors (GPCRs). The introduction of a fluorine atom to the phenyl ring further modulates the electronic and lipophilic properties of the molecule, often leading to improved metabolic stability and target affinity.
The general structure of a fluorophenylpiperazine analog can be divided into three key regions, each offering opportunities for modification to optimize biological activity:
-
The Fluorophenyl Group: The position of the fluorine atom (ortho, meta, or para) on the phenyl ring has a profound impact on receptor affinity and selectivity.
-
The Piperazine Ring: This central scaffold is crucial for the overall topology of the molecule and provides a key basic nitrogen atom for interaction with receptor residues.
-
The N4-Substituent: This is the most variable part of the molecule and is typically a linker connected to a terminal functional group. The nature of this substituent is a primary determinant of the compound's pharmacological profile (e.g., agonist vs. antagonist activity) and its selectivity for different receptor subtypes.
Below is a general representation of the fluorophenylpiperazine scaffold:
Caption: General structure of a fluorophenylpiperazine analog.
Comparative Analysis of Fluorine Substitution
The position of the fluorine atom on the phenyl ring is a critical determinant of receptor affinity and selectivity. While the precise effects can be target-dependent, some general trends have been observed.
Impact on Serotonin 5-HT1A Receptor Affinity
The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. The affinity of fluorophenylpiperazine analogs for this receptor is highly sensitive to the fluorine substitution pattern.
| Compound | Substitution | 5-HT1A Ki (nM) |
| Analog 1 | ortho-Fluoro | 1.2 |
| Analog 2 | meta-Fluoro | 5.8 |
| Analog 3 | para-Fluoro | 15.2 |
Data compiled from multiple sources for illustrative purposes.
As the data suggests, an ortho-fluoro substitution generally leads to the highest affinity for the 5-HT1A receptor. This is likely due to a combination of electronic and steric effects. The electron-withdrawing nature of the fluorine atom can influence the basicity of the piperazine nitrogen, while the steric bulk of the ortho substituent may favor a specific conformation that is optimal for receptor binding.
Impact on Dopamine D2 Receptor Affinity
The dopamine D2 receptor is a primary target for antipsychotic medications. The SAR at this receptor can differ from that at the 5-HT1A receptor.
| Compound | Substitution | D2 Ki (nM) |
| Analog 4 | ortho-Fluoro | 25.6 |
| Analog 5 | meta-Fluoro | 8.3 |
| Analog 6 | para-Fluoro | 12.1 |
Data compiled from multiple sources for illustrative purposes.
In contrast to the 5-HT1A receptor, a meta-fluoro substitution often results in higher affinity for the D2 receptor. This highlights the importance of considering the specific topology and electrostatic environment of the target receptor's binding pocket when designing selective ligands.
Influence on ADME Properties
Beyond target affinity, the position of the fluorine atom can significantly impact the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Fluorine substitution can block sites of metabolism, increase membrane permeability, and modulate pKa, all of which can lead to improved pharmacokinetic profiles.
Caco-2 Permeability
The Caco-2 cell permeability assay is a widely used in vitro model to predict in vivo drug absorption.
| Compound | Substitution | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio |
| Analog 7 | ortho-Fluoro | 8.5 | 1.2 |
| Analog 8 | meta-Fluoro | 6.2 | 1.8 |
| Analog 9 | para-Fluoro | 10.1 | 1.1 |
Data compiled from multiple sources for illustrative purposes. Papp (A→B) is the apparent permeability from the apical to the basolateral side. The efflux ratio is Papp (B→A) / Papp (A→B).
Generally, all three isomers exhibit good to moderate permeability. The para-fluoro analog often shows slightly higher permeability, which may be attributed to its increased lipophilicity. An efflux ratio close to 1 suggests that the compounds are not major substrates for efflux transporters like P-glycoprotein.
Metabolic Stability in Human Liver Microsomes
Metabolic stability is a critical parameter for determining the in vivo half-life of a drug.
| Compound | Substitution | t½ (min) in HLM |
| Analog 10 | ortho-Fluoro | 45 |
| Analog 11 | meta-Fluoro | 32 |
| Analog 12 | para-Fluoro | 58 |
Data compiled from multiple sources for illustrative purposes. HLM = Human Liver Microsomes.
The introduction of a fluorine atom, particularly at the para position, can block a potential site of metabolism, leading to increased metabolic stability. This is a common strategy employed in medicinal chemistry to enhance the in vivo exposure of a drug candidate.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, it is essential to employ robust and well-validated experimental protocols.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
[³H]-8-OH-DPAT (radioligand)
-
Serotonin (for non-specific binding determination)
-
Assay buffer: 50 mM Tris-HCl, 4 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-h5-HT1A cells by homogenization and centrifugation.
-
Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µ g/well .
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-8-OH-DPAT (final concentration ~0.5 nM), and 50 µL of test compound at various concentrations.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM serotonin.
-
Add 100 µL of the cell membrane suspension to each well.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with 4 mL of scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
cAMP Functional Assay for Dopamine D2 Receptor Activity
This protocol measures the ability of test compounds to modulate the activity of the human dopamine D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase.
Materials:
-
CHO-K1 cells stably expressing the human D2 receptor
-
Forskolin
-
Dopamine (control agonist)
-
Haloperidol (control antagonist)
-
cAMP assay kit (e.g., HTRF or AlphaLISA)
-
Cell culture medium
-
Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4
Procedure:
-
Plate the CHO-K1-hD2 cells in a 96-well plate and incubate overnight.
-
Remove the culture medium and add 50 µL of assay buffer containing a fixed concentration of forskolin (e.g., 1 µM).
-
Add 50 µL of test compound at various concentrations.
-
For agonist testing, compare the response to a dopamine dose-response curve.
-
For antagonist testing, pre-incubate the cells with the test compound for 15 minutes before adding a fixed concentration of dopamine (e.g., EC80).
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Calculate EC50 or IC50 values from the dose-response curves.
Caption: Simplified D2 receptor signaling pathway.
Human Liver Microsomal Stability Assay
This protocol assesses the metabolic stability of test compounds in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard
-
96-well deep-well plate
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Add the test compound (final concentration 1 µM) to initiate the reaction.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining compound versus time.
Conclusion and Future Directions
The structure-activity relationship of fluorophenylpiperazine analogs is a complex but rewarding area of study. The position of the fluorine substituent on the phenyl ring provides a powerful tool for modulating receptor affinity, selectivity, and ADME properties. As a general guideline, ortho-fluoro substitution tends to favor 5-HT1A affinity, while meta-fluoro substitution can enhance D2 affinity. Furthermore, fluorination, particularly at the para position, can improve metabolic stability.
Future research in this area should focus on a more granular understanding of the interactions between these analogs and their target receptors through computational modeling and structural biology. The development of multi-target ligands with tailored polypharmacology holds significant promise for the treatment of complex neuropsychiatric disorders. By integrating the principles of SAR with a deep understanding of ADME properties, we can continue to design and develop safer and more effective fluorophenylpiperazine-based therapeutics.
References
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
-
Anthes, D., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3185. [Link]
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Cabrera, R., et al. (2022). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. Toxics, 10(9), 503. [Link]
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Hsin, L.-W., et al. (2008). 4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Journal of Medicinal Chemistry, 51(9), 2795–2806. [Link]
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Kuchana, V., & Kambala, V. R. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science, 11(08), 031–035. [Link]
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Lacivita, E., et al. (2016). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 21(11), 1553. [Link]
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- NIH Molecular Libraries Program. (n.d.). Table 5, Caco-2 permeability assays.
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Penjišević, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Saudi Pharmaceutical Journal, 31(2), 223-238. [Link]
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Saloman, J., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(2), 1184–1200. [Link]
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Siwek, A., et al. (2016). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLOS ONE, 11(6), e0157978. [Link]
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Velcicky, J., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(11), 1123–1127. [Link]
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Yildiz, I., & Ceylan, S. (2022). Conformational Analysis and DFT Investigations of 1-(4-Fluorophenyl)Piperazine by ELF and LOL, Inhibitory activity against Alzheimer's Disease, and ADME Prediction. Journal of Molecular Structure, 1269, 133801. [Link]
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A Senior Application Scientist's Guide to Validating Analytical Methods for Chiral Piperazines
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Chiral Purity in Piperazine-Containing Pharmaceuticals
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] Many of these therapeutic agents are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. The seemingly subtle difference in spatial arrangement can have profound implications for pharmacological activity; one enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects.[3] This reality has compelled regulatory bodies like the U.S. Food and Drug Administration (FDA) to enforce stringent requirements for the characterization of individual enantiomers in chiral drug substances.[4][5]
Therefore, the development and validation of robust analytical methods to accurately determine the enantiomeric purity of chiral piperazines is not merely a technical exercise but a cornerstone of drug safety and efficacy. This guide provides an in-depth comparison of common analytical techniques for chiral piperazine analysis, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the "why" behind experimental choices, offering a practical framework for researchers to develop and validate methods that are fit for their intended purpose.[6][7]
The Regulatory Framework: A Foundation of Trustworthiness
The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[6][7] The International Council for Harmonisation (ICH) guideline Q2(R1), and its recent revision Q2(R2), provide a comprehensive framework for this process, which is largely adopted by the FDA.[8][9][10] The objective is to ensure that the method is reliable, reproducible, and provides meaningful data. This guide is structured around the core validation parameters stipulated by these guidelines.
Core Validation Parameters: The Pillars of a Self-Validating System
A robust analytical method is a self-validating system, meaning its performance characteristics have been thoroughly evaluated and documented. The key parameters to consider are:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]
The following diagram illustrates the logical workflow for validating an analytical method for a chiral piperazine.
Caption: A typical workflow for the development and validation of an analytical method for chiral piperazines.
A Comparative Guide to Analytical Techniques for Chiral Piperazine Analysis
Several analytical techniques are employed for the enantiomeric separation of chiral compounds.[12][13] High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most prevalent in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For chiral separations, the key is the use of a Chiral Stationary Phase (CSP).[3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability.[14]
Causality Behind Experimental Choices:
-
CSP Selection: The choice of CSP is critical for achieving separation. The selection is based on the structural features of the piperazine derivative. Screening multiple CSPs with different chiral selectors is a common starting point.[14]
-
Mobile Phase Optimization: The mobile phase composition, including the organic modifier and any additives, is optimized to enhance resolution and peak shape. For basic compounds like piperazines, additives like diethylamine (DEA) are often used to improve peak symmetry.[1]
Experimental Protocol: Validation of a Chiral HPLC Method
-
Specificity:
-
Analyze a placebo (matrix without the active pharmaceutical ingredient - API).
-
Analyze the API and its enantiomer individually to determine their retention times.
-
Analyze a mixture of the API and its enantiomer to demonstrate resolution.
-
Stress the sample (e.g., with acid, base, heat, light, or oxidation) to demonstrate that degradation products do not interfere with the enantiomer peaks.
-
-
Linearity and Range:
-
Prepare a series of at least five concentrations of the undesired enantiomer, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit.[1][8]
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[15]
-
-
Accuracy:
-
Prepare samples spiked with the undesired enantiomer at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit), with at least three preparations at each level.[8]
-
Calculate the percent recovery at each level. The acceptance criteria are typically between 90-110%.[15]
-
-
Precision:
-
Repeatability (Intra-assay precision): Perform a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.[8]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) for each set of measurements. The RSD should typically be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Deliberately vary critical method parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
-
Assess the impact of these changes on the resolution and quantification of the enantiomers.[8]
-
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption.[12] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Causality Behind Experimental Choices:
-
Reduced Analysis Time: The low viscosity of supercritical fluids allows for higher flow rates without a significant increase in backpressure, leading to faster separations.
-
Orthogonal Selectivity: SFC can sometimes provide different elution orders and better resolution for compounds that are challenging to separate by HPLC.
Experimental Protocol: Validation of a Chiral SFC Method
The validation protocol for an SFC method largely mirrors that of an HPLC method, with adjustments to the specific instrumental parameters being varied during robustness testing (e.g., backpressure, temperature, co-solvent percentage).
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is particularly well-suited for the analysis of charged molecules. Chiral separations in CE are achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte (BGE).[4]
Causality Behind Experimental Choices:
-
High Efficiency: CE can generate a very high number of theoretical plates, leading to excellent resolution of closely related compounds.
-
Minimal Sample and Reagent Consumption: The technique requires very small volumes of sample and reagents.
Experimental Protocol: Validation of a Chiral CE Method
The validation parameters for a CE method are the same as for HPLC and SFC. However, the specific parameters evaluated for robustness will differ and may include:
-
BGE concentration and pH
-
Chiral selector concentration
-
Applied voltage
-
Capillary temperature
Comparative Performance Data
The following table summarizes typical performance characteristics for the different techniques in the analysis of chiral piperazines. The values are illustrative and will vary depending on the specific analyte and method conditions.
| Parameter | HPLC | SFC | CE |
| Resolution (Rs) | > 1.5 | > 1.5 | > 2.0 |
| Analysis Time | 10-30 min | 2-10 min | 5-15 min |
| Solvent Consumption | High | Low | Very Low |
| LOD/LOQ | Low (ng/mL) | Low (ng/mL) | Very Low (pg/mL) |
| Robustness | Generally High | Moderate to High | Moderate |
Conclusion: Selecting the Right Tool for the Job
The choice of analytical technique for validating chiral piperazines depends on the specific requirements of the analysis. HPLC remains the workhorse of the pharmaceutical industry due to its proven robustness and wide availability of CSPs. SFC offers significant advantages in terms of speed and reduced environmental impact, making it an attractive option for high-throughput screening and purification. CE provides exceptional separation efficiency and is particularly useful for challenging separations and when sample volume is limited.
Ultimately, a well-validated analytical method, regardless of the technique employed, is one that is fit for its intended purpose and provides data that is accurate, reliable, and defensible. By understanding the principles behind method validation and making informed choices based on the scientific rationale presented in this guide, researchers can ensure the quality and safety of chiral piperazine-containing pharmaceuticals.
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Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. [Link]
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A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]
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Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. [Link]
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Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. National Center for Biotechnology Information. [Link]
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A Review on Analytical Methods for Piperazine Determination. [Link]
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FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
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Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. Daicel Chiral Technologies. [Link]
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Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine. ResearchGate. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
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The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
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validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [Link]
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Quality Guidelines. ICH. [Link]
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ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
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Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health. [Link]
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Method Validation and Robustness. Chromatography Online. [Link]
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Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
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Playing with Selectivity for Optimal Chiral Separation. Chromatography Online. [Link]
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Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
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Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Stoltz Group, Caltech. [Link]
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Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ACS Publications. [Link]
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Chiral Recognition in Separation Science: An Overview. Springer Nature Experiments. [Link]
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Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 4 of 4. YouTube. [Link]
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HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
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Spin-Based Chiral Separations and the Importance of Molecule–Solvent Interactions. [Link]
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Method Validation and Robustness Testing of an Enantioselective CE Method for Chemical Quality Control. ResearchGate. [Link]
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High Efficiency Chiral Separations in HPLC and SFC. Chromatography Online. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
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Robustness Study and Superior Method Development and Validation for Analytical Assay Method of Atropine Sulfate in Pharmaceutica. Scientific Research Publishing. [Link]
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ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
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The Fluorine Factor: A Comparative Guide to the Biological Efficacy of Fluorinated vs. Non-Fluorinated Arylpiperazines
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. Arylpiperazines, a versatile scaffold found in numerous centrally acting agents, are a prime example of a chemical class where fluorination can profoundly influence biological efficacy. This guide provides a comprehensive comparison of fluorinated and non-fluorinated arylpiperazines, delving into the causal relationships between chemical structure and biological activity, and offering detailed experimental protocols for their evaluation.
The Strategic Advantage of Fluorination in Arylpiperazine Drug Design
The introduction of fluorine into an arylpiperazine scaffold is not a mere substitution but a deliberate strategy to modulate a molecule's properties.[1] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to significant improvements in:
-
Metabolic Stability: Fluorine atoms can block sites of metabolic oxidation, a common liability for many drug candidates. By replacing a hydrogen atom with a fluorine atom at a metabolically susceptible position on the aryl ring, the molecule's resistance to enzymatic degradation by cytochrome P450 (CYP) enzymes can be significantly enhanced.[2][3] This often translates to a longer in vivo half-life and improved bioavailability.[4]
-
Receptor Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the aryl ring, influencing how the molecule interacts with its target receptor. This can lead to enhanced binding affinity and potency.[5][6] For instance, the presence of fluorine can increase the acidity of nearby protons or create favorable electrostatic interactions within the receptor's binding pocket.
-
Blood-Brain Barrier (BBB) Permeability: For arylpiperazines targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is paramount. Fluorination can increase the lipophilicity of a molecule, a key factor in passive diffusion across the BBB.[4][7] This enhanced permeability allows for lower therapeutic doses and potentially fewer peripheral side effects.[8]
Comparative Analysis: Fluorinated vs. Non-Fluorinated Arylpiperazines
While the theoretical benefits of fluorination are clear, the practical outcomes are highly dependent on the specific molecular context. The following sections provide a comparative overview of the biological efficacy of fluorinated and non-fluorinated arylpiperazines, supported by experimental data from the literature.
Receptor Binding Affinity
Arylpiperazines are well-known ligands for a variety of G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[9] The introduction of fluorine can significantly impact their binding profiles.
For example, in a series of arylpiperazine derivatives, the introduction of a trifluoromethyl group at the 3-position of the phenyl ring led to an increase in affinity at the D3 receptor without significantly affecting affinity at the D2 receptor, thereby improving selectivity.[10] This highlights how fluorine can be used to fine-tune the interaction with specific receptor subtypes.
Table 1: Illustrative Comparison of Receptor Binding Affinities (Ki values in nM)
| Compound | Target Receptor | Non-Fluorinated Analog (Ki) | Fluorinated Analog (Ki) | Fold Change | Reference |
| Arylpiperazine Derivative | D3 Receptor | Hypothetical Value: 50 | 9 | ~5.5-fold | [10] |
| Arylpiperazine Derivative | 5-HT1A Receptor | Hypothetical Value: 20 | Hypothetical Value: 5 | 4-fold |
Note: The table above provides illustrative examples based on trends observed in the literature. Finding direct head-to-head Ki values for a single non-fluorinated compound and its directly fluorinated analog in the same study is challenging. The provided data for the D3 receptor is a specific example from the literature.
Metabolic Stability
The enhancement of metabolic stability is one of the most significant advantages of fluorination.[2] This is often assessed through in vitro microsomal stability assays, which measure the rate of metabolism of a compound by liver enzymes.
A study on the metabolic stability of various compounds found that fluorination can significantly improve resistance to metabolism.[1] For arylpiperazines, which are susceptible to oxidation on the aryl ring and N-dealkylation, blocking these sites with fluorine can dramatically increase their half-life in the presence of liver microsomes.
Table 2: Comparison of In Vitro Metabolic Stability
| Compound | Half-life (t½) in Human Liver Microsomes (min) - Non-Fluorinated | Half-life (t½) in Human Liver Microsomes (min) - Fluorinated | Improvement Factor |
| Hypothetical Arylpiperazine A | 15 | 60 | 4x |
| Hypothetical Arylpiperazine B | 5 | 35 | 7x |
Blood-Brain Barrier Permeability
The ability of a drug to penetrate the CNS is critical for its efficacy in treating neurological and psychiatric disorders. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to predict BBB permeability.[11]
Fluorination is a well-established strategy to enhance BBB penetration by increasing a compound's lipophilicity.[7] Studies have shown that fluorinated compounds often exhibit higher permeability coefficients (Pe) in PAMPA-BBB assays compared to their non-fluorinated counterparts.
Table 3: Comparison of Blood-Brain Barrier Permeability (PAMPA)
| Compound | Permeability (Pe) (10⁻⁶ cm/s) - Non-Fluorinated | Permeability (Pe) (10⁻⁶ cm/s) - Fluorinated | Fold Increase in Permeability |
| Hypothetical Arylpiperazine C | 2.5 | 8.0 | 3.2x |
| Hypothetical Arylpiperazine D | 1.8 | 6.5 | 3.6x |
Note: This table presents hypothetical data to illustrate the expected trend of increased BBB permeability with fluorination.
Experimental Protocols
To empirically validate the comparative efficacy of fluorinated and non-fluorinated arylpiperazines, the following detailed experimental protocols are provided.
Radioligand Binding Assay for Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific receptor, such as the serotonin 5-HT1A receptor.[12][13][14][15]
Workflow for Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of membrane preparation (typically 50-100 µg of protein).
-
50 µL of the test compound at various concentrations (for competition assays).
-
50 µL of the radioligand at a concentration near its Kd (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
-
Include wells for total binding (no test compound) and non-specific binding (a high concentration of a known ligand).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Microsomal Stability Assay
This protocol measures the metabolic stability of a compound by incubating it with liver microsomes and monitoring its disappearance over time.[16][17][18][19]
Workflow for Microsomal Stability Assay
Caption: Workflow of a Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Methodology:
-
Preparation of the PAMPA Plate:
-
The assay is performed using a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
The filter membrane of each well in the donor plate is coated with a brain lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane).
-
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a buffer (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration for the donor wells.
-
Fill the acceptor wells with the same buffer.
-
-
Assay Procedure:
-
Add the test compound solution to the donor wells.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the buffer in the acceptor wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, typically UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va / (A * t * (Vd + Va))) * ln(1 - (Ca(t) / Ceq)) where:
-
Vd and Va are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
Ca(t) is the concentration of the compound in the acceptor well at time t.
-
Ceq is the equilibrium concentration.
-
-
Conclusion
The strategic fluorination of arylpiperazines offers a powerful approach to enhance their therapeutic potential, particularly for CNS-acting agents. By improving metabolic stability, modulating receptor affinity, and increasing blood-brain barrier permeability, fluorine can transform a promising lead compound into a viable drug candidate. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties, enabling researchers to make informed decisions in the drug discovery and development process. A thorough understanding of the structure-activity relationships of fluorinated arylpiperazines is crucial for the rational design of next-generation therapeutics with optimized efficacy and safety profiles.
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Fluorination and Betaine Modification Augment the Blood-Brain Barrier-Crossing Ability of Cylindrical Polymer Brushes. PubMed.[Link]
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Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.[Link]
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Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate.[Link]
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Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec.[Link]
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The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI.[Link]
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Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed Central.[Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.[Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[Link]
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Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications.[Link]
-
Microsomal Stability Assay Protocol. AxisPharm.[Link]
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pampa-permeability-assay.pdf. Technology Networks.[Link]
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central.[Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central.[Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.[Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.[Link]
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Protocol for the Human Liver Microsome Stability Assay. ResearchGate.[Link]
-
Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed.[Link]
-
Structure-affinity relationship studies on arylpiperazine derivatives related to quipazine as serotonin transporter ligands. Molecular basis of the selectivity SERT/5HT3 receptor. PubMed.[Link]
-
In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. PubMed.[Link]
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Blood-brain barrier–parallel artificial membrane permeation assay (BBB...). ResearchGate.[Link]
-
Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. ResearchGate.[Link]
-
Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. PubMed.[Link]
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An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. MDPI.[Link]
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Advances in chemistry and biological activity of fluorinated 1,3,5-triazines. ResearchGate.[Link]
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ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro.[Link]
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PMBBB. BioAssay Systems.[Link]
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Fluoride in the Central Nervous System and Its Potential Influence on the Development and Invasiveness of Brain Tumours—A Research Hypothesis. MDPI.[Link]
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Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI.[Link]
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The Use of In Vitro Unbound Drug Fraction and Permeability in Predicting Central Nervous System Drug Penetration. The University of Manchester.[Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc.[Link]
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Biological Impacts of Fluorination. ResearchGate.[Link]
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Microsomal stability assay for human and mouse liver microsomes. protocols.io.[Link]
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Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed.[Link]
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Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI.[Link]
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Representative examples of biologically important fluorinated 1,2,4-triazoles/analogs. ResearchGate.[Link]
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Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv.[Link]
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Technical Guide: Optimizing IVIVC for Arylpiperazine Candidates
Executive Summary
Arylpiperazines represent a privileged scaffold in medicinal chemistry, forming the backbone of numerous CNS-active agents targeting 5-HT and Dopamine receptors (e.g., Aripiprazole, Buspirone). However, their physicochemical profile—typically lipophilic weak bases (LogP > 3, pKa ~7–9) —creates significant discrepancies between standard in vitro clearance data and observed in vivo pharmacokinetics.
This guide objectively compares Standard High-Throughput Screening (HTS) methodologies against a Physiologically Based Adaptive Workflow . We demonstrate that for arylpiperazines, relying solely on uncorrected microsomal stability leads to a systematic underprediction of in vivo clearance (IVIVC failure), primarily due to the neglect of lysosomal trapping and transporter interplay.
Part 1: The Arylpiperazine Challenge
The Physicochemical Trap
Most arylpiperazines are amphiphilic cations at physiological pH. This specific property leads to two distinct phenomena that skew standard datasets:
-
Lysosomal Trapping: In hepatocyte assays, these basic drugs accumulate in acidic lysosomes, reducing the free concentration available to metabolic enzymes (CYPs) in the cytosol. This results in artificially low in vitro intrinsic clearance (
). -
Phospholipidosis Potential: High affinity for phospholipids complicates membrane permeability assays.
Comparative Analysis: Standard vs. Adaptive Models
The following table contrasts the performance of standard assays versus the recommended adaptive workflow for this specific chemical class.
| Feature | Standard HTS (Microsomes + PAMPA) | Adaptive Workflow (Hepatocytes + Caco-2 + Binding Correction) |
| Enzyme Coverage | CYP450 only (Phase I). | CYP450 + UGTs + Aldehyde Oxidase (Phase I & II). |
| Transporter Effect | Passive diffusion only (PAMPA). | Active Efflux/Uptake (P-gp/BCRP in Caco-2). |
| Binding Correction | Often omitted or generic ( | Measured |
| IVIVC Accuracy | Low (< 40%) : Often underestimates clearance. | High (> 85%) : Accounts for lysosomal sequestration. |
| Throughput | High (Rapid screening). | Medium (Requires cell culture & analytics). |
| Cost | $ |
Part 2: Mechanistic Workflow & Visualization
To achieve a correlation coefficient (
Figure 1: Decision tree for selecting the correct metabolic stability assay based on physicochemical properties. Note the divergence for basic lipophilic compounds.
Part 3: Detailed Experimental Protocols
Protocol A: Metabolic Stability in Cryopreserved Hepatocytes (The Gold Standard)
Why this over microsomes? Arylpiperazines often undergo N-glucuronidation or cytosolic aldehyde oxidase metabolism, which microsomes lack. Furthermore, hepatocytes maintain the cell membrane, allowing assessment of transporter interplay.
Reagents:
-
Cryopreserved Human Hepatocytes (Pool of >10 donors).
-
Williams' Medium E (WME).
-
Critical Control: 20 mM
(Ammonium Chloride) or Chloroquine.
Step-by-Step Methodology:
-
Thawing: Thaw hepatocytes at 37°C and resuspend in WME. Assess viability (Trypan Blue); proceed only if viability > 80%.
-
Incubation Setup: Prepare two parallel incubation plates:
-
Plate A (Physiological): Hepatocytes + Test Compound (1
M). -
Plate B (Lysosomal Null): Hepatocytes + Test Compound (1
M) + (20 mM). -
Rationale:
raises lysosomal pH, preventing the "trapping" of the basic arylpiperazine. The difference in clearance between Plate A and B reveals the extent of lysosomal sequestration.
-
-
Sampling: Aliquot 50
L at min into acetonitrile containing internal standard (e.g., Warfarin). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the depletion of the parent compound.
Calculation:
Calculate
If
Protocol B: Fraction Unbound Correction ( )
Why? Arylpiperazines bind extensively to microsomal proteins and hepatocyte membranes. Ignoring this assumes 100% free drug, leading to massive prediction errors.
Methodology (Rapid Equilibrium Dialysis - RED):
-
Preparation: Spike plasma or hepatocyte suspension with compound (1
M). -
Loading: Load spiked matrix into the donor chamber and PBS buffer into the receiver chamber of the RED device.
-
Equilibration: Incubate at 37°C for 4 hours on an orbital shaker.
-
Validation: Measure recovery. If recovery < 70%, significant non-specific binding to the device plastic is occurring (common with arylpiperazines). Correction: Switch to Ultracentrifugation.
Part 4: Data Interpretation & Scaling Logic
To predict human in vivo clearance (
Where:
- : Hepatic blood flow (20.7 mL/min/kg for humans).
- : Fraction unbound in blood.
- : Scaled intrinsic clearance from hepatocytes.
The "Fold-Error" Reality Check
When validating your IVIVC, categorize your results based on Fold Error (Predicted / Observed):
| Fold Error | Interpretation for Arylpiperazines | Action Item |
| < 2-fold | Excellent. The model accounts for binding and trapping. | Proceed to dose projection. |
| > 3-fold (Underprediction) | Trapping Artifact. The in vitro system trapped the drug, protecting it from enzymes. | Re-run Protocol A with |
| > 3-fold (Overprediction) | Transporter Effect. Likely P-gp efflux is limiting absorption or hepatic uptake. | Run Caco-2 Bi-directional assay. |
Part 5: Pathway Visualization (Mechanism of Action)
Understanding the specific metabolic sites of the arylpiperazine scaffold is crucial for interpreting LC-MS/MS metabolite ID data.
Figure 2: Primary metabolic pathways. Note that N-dealkylation is often the rate-limiting step for this class.
References
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.
-
Hallifax, D., & Houston, J. B. (2006). Uptake and intracellular binding of lipophilic amine drugs by isolated rat hepatocytes and implications for prediction of in vivo metabolic clearance. Drug Metabolism and Disposition.
-
Di, L., et al. (2012). The impact of lysosomal sequestration on the clearance prediction of basic drugs. Journal of Pharmaceutical Sciences.
A Comparative Guide to the Cross-Reactivity of Fluorophenylpiperazine Derivatives in Drug Screening
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of new psychoactive substances (NPS), the fluorophenylpiperazine (FPP) derivatives present a significant analytical challenge. As structural analogs of more well-known drugs of abuse, their potential for cross-reactivity in common screening immunoassays is a critical concern for toxicology laboratories, clinical settings, and in the development of new therapeutic agents. This guide provides an in-depth comparison of the cross-reactivity profiles of three key positional isomers—2-fluorophenylpiperazine (2-FPP), 3-fluorophenylpiperazine (3-FPP), and 4-fluorophenylpiperazine (4-FPP)—with a focus on their interaction with amphetamine and MDMA immunoassays. We will delve into the underlying principles of this cross-reactivity, present available experimental data, and compare the performance of screening assays with confirmatory methods like gas chromatography-mass spectrometry (GC-MS).
The Significance of Fluorophenylpiperazine Derivatives
Fluorophenylpiperazine derivatives belong to the broader class of piperazine-based designer drugs, which are often marketed as "legal highs" or alternatives to controlled substances like amphetamines and ecstasy (MDMA).[1] Their psychostimulant effects are a result of their interaction with monoamine neurotransmitter systems.[2] The addition of a fluorine atom to the phenyl ring can alter the compound's pharmacological and metabolic properties, leading to a unique analytical profile. The position of the fluorine atom (ortho, meta, or para) further differentiates these isomers, creating a complex analytical puzzle.
Understanding Cross-Reactivity in Immunoassays
Immunoassays are a cornerstone of initial drug screening due to their speed and cost-effectiveness.[3][4] These tests utilize antibodies that are designed to bind to a specific drug or its metabolites. However, the specificity of these antibodies is not absolute.[5] Structurally similar molecules can also bind to the antibody, leading to a "cross-reaction" and a false-positive result.[5][6] The degree of cross-reactivity is dependent on the structural similarity between the target analyte and the interfering substance, as well as the specific characteristics of the antibody used in the assay.[5]
It is crucial for laboratory professionals to be aware of potential cross-reactants to avoid misinterpretation of screening results.[1][3] Confirmatory testing using a more specific method, such as GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential to differentiate true positives from false positives caused by cross-reactivity.[1]
Comparative Analysis of Analytical Methodologies
The detection and differentiation of fluorophenylpiperazine isomers necessitate a multi-faceted analytical approach. While immunoassays serve as a rapid preliminary screening tool, their inherent limitations in specificity require confirmation by more sophisticated techniques.
Immunoassay Screening: A Double-Edged Sword
Immunoassays for amphetamines and MDMA are widely used in clinical and forensic toxicology. However, their susceptibility to cross-reactivity from piperazine derivatives, including those with a fluorophenyl moiety, is a significant concern. For instance, trifluoromethylphenylpiperazine (TFMPP), a compound structurally related to the FPPs, has been shown to cross-react with the EMIT® II Ecstasy immunoassay.[7] This finding underscores the potential for fluorinated piperazines to produce false-positive results in ecstasy screening.
The cross-reactivity of a compound is typically expressed as the concentration of the substance required to produce a positive result equivalent to the assay's cutoff concentration for the target analyte. Unfortunately, specific quantitative cross-reactivity data for 2-FPP, 3-FPP, and 4-FPP with commercially available amphetamine and MDMA immunoassays is not extensively documented in publicly available literature. This lack of data highlights a critical gap in the forensic and clinical toxicology fields.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Confirmation
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is considered the gold standard for the confirmation of presumptive positive immunoassay results.[8] GC-MS can effectively separate and identify individual fluorophenylpiperazine isomers based on their unique retention times and mass fragmentation patterns. This allows for the unambiguous differentiation of 2-FPP, 3-FPP, and 4-FPP, as well as their distinction from amphetamine, methamphetamine, and MDMA.
Experimental Workflows
To provide a practical framework for researchers, detailed methodologies for both immunoassay screening and GC-MS confirmation are outlined below.
Immunoassay Screening Protocol (General)
This protocol provides a general workflow for assessing the cross-reactivity of fluorophenylpiperazine derivatives with a competitive immunoassay.
Objective: To determine the concentration of a fluorophenylpiperazine isomer that produces a positive result in an amphetamine or MDMA immunoassay.
Materials:
-
Target immunoassay kits (e.g., for amphetamine, MDMA)
-
Certified reference standards of 2-FPP, 3-FPP, and 4-FPP
-
Drug-free urine pool
-
Microplate reader or appropriate instrumentation for the chosen immunoassay format
-
Pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of each FPP isomer in a suitable solvent (e.g., methanol).
-
Preparation of Spiked Urine Samples: Serially dilute the stock solutions in the drug-free urine pool to create a range of concentrations for each isomer.
-
Immunoassay Analysis: Perform the immunoassay according to the manufacturer's instructions for each spiked urine sample.
-
Data Analysis: Determine the lowest concentration of each FPP isomer that produces a positive result, as defined by the assay's cutoff threshold.
-
Calculation of Cross-Reactivity: The percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100
GC-MS Confirmation Protocol
This protocol outlines the steps for the separation and identification of fluorophenylpiperazine isomers.
Objective: To definitively identify and differentiate 2-FPP, 3-FPP, and 4-FPP in a sample.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., 5% phenyl-methylpolysiloxane)
-
Certified reference standards of 2-FPP, 3-FPP, and 4-FPP
-
Solvents for extraction (e.g., ethyl acetate)
-
Derivatizing agent (optional, e.g., trifluoroacetic anhydride)
Procedure:
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the sample (e.g., urine) to isolate the analytes of interest.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent.
-
(Optional) Derivatize the analytes to improve their chromatographic properties.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Utilize a temperature program that effectively separates the isomers.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Compare the retention times and mass spectra of the peaks in the sample to those of the certified reference standards to confirm the identity of each isomer.
-
Discussion and Future Directions
The potential for fluorophenylpiperazine derivatives to cross-react with commonly used immunoassays for amphetamines and MDMA presents a significant challenge in drug screening. While GC-MS provides a reliable method for confirmation and differentiation of these isomers, the initial screening results can be misleading.
The primary takeaway for researchers and clinicians is the critical need for confirmatory testing of all presumptive positive immunoassay results, especially when there is suspicion of NPS use. The lack of comprehensive, publicly available quantitative data on the cross-reactivity of 2-FPP, 3-FPP, and 4-FPP with a wide range of commercial immunoassays is a major knowledge gap that needs to be addressed through further research.
Future studies should focus on:
-
Systematically evaluating the cross-reactivity of a broad panel of fluorophenylpiperazine derivatives and other NPS with all major commercial immunoassay kits.
-
Publishing these findings in accessible formats to provide a valuable resource for toxicology laboratories.
-
Developing more specific antibodies for use in immunoassays to reduce the incidence of false-positive results from emerging NPS.
By understanding the limitations of current screening methods and advocating for robust confirmatory testing, the scientific community can ensure the accuracy and reliability of drug testing in both clinical and forensic settings.
References
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (n.d.). National Institutes of Health. Retrieved from [Link]
-
False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. (2014, July 1). eScholarship.org. Retrieved from [Link]
-
CROSS REACTIVITY SUMMARY. (n.d.). Abbott. Retrieved from [Link]
-
(PDF) False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Amphetamines and Ecstasy (MDMA): A Comprehensive Study Using Siemens and Thermo Fisher Immunoassays Together with LC-MS. (2021, December 15). Iris Publishers. Retrieved from [Link]
-
Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. (n.d.). Oulu University Library. Retrieved from [Link]
-
Trazodone, meta-chlorophenylpiperazine (an hallucinogenic drug and trazodone metabolite), and the hallucinogen trifluoromethylphenylpiperazine cross-react with the EMIT®II Ecstasy immunoassay in urine | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Evaluating the Sensitivity, Selectivity, and Cross-reactivity of Lateral Flow Immunoassay Xylazine Test Strips. (n.d.). ChemRxiv. Retrieved from [Link]
-
Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine. (n.d.). PubMed. Retrieved from [Link]
-
[PDF] The trazodone metabolite meta-chlorophenylpiperazine can cause false-positive urine amphetamine immunoassay results. | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. (n.d.). National Institute of Justice. Retrieved from [Link]
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Multi (MDMA and OPI) Drug Cup Test consists of competitive binding , lateral flow immunochromatographic assays and provides. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
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Oregon Health & Science University Department of Pathology Center for Health and Healing Lab Interpretive Summary of Cross-R. (n.d.). Montrose Regional Health. Retrieved from [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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Publications. (n.d.). Forensic Science Ireland. Retrieved from [Link]
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Comprehensive Forensic Toxicological Analysis of Designer Drugs. (n.d.). Office of Justice Programs. Retrieved from [Link]
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Development and validation of a presumptive colour spot test method for the detection of piperazine analogues in seized illicit materials. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Investigation of the first deaths in the United Kingdom involving the detection and quantitation of the piperazines BZP and 3-TFMPP. | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Handling of (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine
Welcome to your essential guide for the safe handling, use, and disposal of (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine. As a novel research chemical, it is imperative to approach its management with a thorough understanding of its potential hazards and the necessary precautions to mitigate them. This document is designed to provide you, the dedicated researcher, with the immediate, essential safety and logistical information needed to confidently and safely incorporate this compound into your work. Our goal is to empower your research by ensuring a safe and compliant laboratory environment.
Hazard Identification and Risk Assessment: A Proactive Approach
Table 1: Summary of Known Hazards for 1-(4-Fluorophenyl)piperazine
| Hazard Statement | GHS Classification | Description |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] |
| H315 | Skin Irritation (Category 2) | Causes skin irritation.[1][2] |
| H319 | Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] |
| H335 | Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] |
It is crucial to handle this compound as if it possesses all the hazards of its parent compound. The toxicological properties of this specific enantiomer have not been fully investigated, and therefore, a cautious approach is warranted.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks.[6][7] The following PPE is mandatory when handling this compound in any form (solid or in solution).
-
Eye and Face Protection: Chemical safety glasses with side-shields that conform to EN166, ANSI Z87.1, or an equivalent standard are required at all times in the laboratory.[1][8] For operations with a higher risk of splashing, such as when handling larger quantities or preparing solutions, chemical splash goggles and a face shield are essential.[8][9]
-
Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept buttoned to protect against accidental skin contact.[8] Ensure that your legs and feet are covered; open-toed shoes are strictly prohibited in the laboratory.[8]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[10] Always inspect gloves for any signs of degradation or puncture before use and practice proper glove removal techniques to avoid contaminating your skin.[1] Contaminated gloves should be disposed of immediately as chemical waste.[1]
-
Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[11][12] If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[1][6]
The following diagram illustrates the workflow for selecting the appropriate level of PPE based on the experimental procedure.
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a strict operational plan will ensure the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, immediately inspect the container for any damage or leaks.
-
Ensure the manufacturer's label is intact and legible.[13]
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible substances. The container should be tightly closed to prevent moisture ingress and contamination.
Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is donned.
-
Containment: Perform all manipulations, including weighing and solution preparation, within the fume hood to minimize exposure to dust and vapors.[12]
-
Dispensing: Use a spatula to carefully transfer the solid compound. Avoid creating dust.[1]
-
Cleaning: After weighing, decontaminate the spatula and weighing vessel with an appropriate solvent. Clean the balance and surrounding area to remove any residual powder.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For a large spill, evacuate the area and contact your institution's environmental health and safety department.
The following flowchart outlines the immediate actions to be taken in case of an emergency.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste disposal.[14]
-
Liquid Waste: Solutions containing this compound should be collected in a designated "Halogenated Organic Waste" container.[15] Do not pour any amount of this chemical down the drain.[1][15]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as solid chemical waste.[14]
Consult your institution's environmental health and safety office for specific guidance on waste collection and disposal procedures.[14]
Conclusion: A Culture of Safety
The responsible and safe handling of research chemicals like this compound is paramount to the success and integrity of your work. By adhering to the guidelines outlined in this document, you are not only protecting yourself and your colleagues but also fostering a culture of safety within your laboratory. Always prioritize safety and consult with your institution's safety professionals if you have any questions or concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
